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1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane Documentation Hub

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  • Product: 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane
  • CAS: 954261-97-3

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, functionalized heterocycles serve as the architectural foundation for numerous active pharmaceutical ingredients (APIs). 1-((2-Nitrophenyl)sulfonyl)-1,4-diazep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, functionalized heterocycles serve as the architectural foundation for numerous active pharmaceutical ingredients (APIs). 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane (often referred to as 1-(2-nosyl)-homopiperazine) is a critical synthetic intermediate. The 1,4-diazepane (homopiperazine) ring is a privileged scaffold found in various kinase inhibitors and G-protein-coupled receptor (GPCR) ligands[1].

This technical guide elucidates the structural properties, mechanistic utility, and validated laboratory protocols for synthesizing and utilizing this specific nosyl-protected intermediate, providing application scientists with a self-validating framework for orthogonal amine protection.

Structural Elucidation & Physicochemical Profile

1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane consists of a seven-membered homopiperazine ring where one of the secondary nitrogens (N1) is covalently bonded to a 2-nitrobenzenesulfonyl (nosyl or Ns) group.

The strategic value of this structure lies in its orthogonal reactivity . Homopiperazine possesses two secondary amines of near-identical pKa. To functionalize one nitrogen without affecting the other (avoiding symmetrical bis-alkylation), one nitrogen must be deactivated. The highly electron-withdrawing 2-nitrophenylsulfonyl group converts the N1 secondary amine into a tertiary sulfonamide, completely stripping its nucleophilicity. This leaves the N4 nitrogen free for subsequent targeted reactions (e.g., reductive amination, acylation, or alkylation).

Quantitative Chemical Data

The following table summarizes the core physicochemical properties of the target scaffold, extrapolated from standard cheminformatics models for nosyl-protected diazepanes[2][3].

PropertyValueStructural Significance
Molecular Formula C11H15N3O4SDefines the base mono-protected scaffold.
Molecular Weight 285.32 g/mol Optimal low-molecular-weight intermediate for further elaboration.
Hydrogen Bond Donors 1The unprotected N4 secondary amine remains a hydrogen bond donor.
Hydrogen Bond Acceptors 6Contributed by the sulfonyl oxygens, nitro group, and amine nitrogens.
Rotatable Bonds 2Located at the sulfonamide linkage, allowing conformational flexibility.
Topological Polar Surface Area ~92 ŲIndicates moderate polarity, heavily influenced by the nitro and sulfonyl groups.

Mechanistic Pathway & Synthetic Strategy

The synthesis of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane relies on exploiting the subtle kinetic differences during the electrophilic attack of 2-nitrobenzenesulfonyl chloride (2-NsCl) on the diamine.

To prevent the formation of the undesired bis-nosylated byproduct, the reaction is driven by stoichiometric asymmetry and temperature control . By maintaining a large excess of 1,4-diazepane in a dilute solution and adding the electrophile dropwise at 0 °C, the probability of 2-NsCl encountering an already mono-protected molecule is statistically minimized.

Once the N4 position is subsequently functionalized in downstream drug development, the nosyl group is uniquely advantageous because it can be removed under mild, non-acidic conditions. Unlike Boc (requires strong acid) or Cbz (requires catalytic hydrogenation), the nosyl group is cleaved via nucleophilic aromatic substitution (S_NAr) using a soft nucleophile like a thiolate. The thiolate attacks the electron-deficient aromatic ring at the position bearing the nitro group, forming a transient Meisenheimer complex that collapses to release sulfur dioxide and the free amine.

G A 1,4-Diazepane (Excess) C 1-(2-Nosyl)-1,4-diazepane (Target Intermediate) A->C Base (TEA), DCM 0°C to RT B 2-NsCl (Electrophile) B->C Slow Addition D N4-Functionalized Intermediate C->D R-X, Base (Alkylation) E Deprotected Final API D->E PhSH, K2CO3 (Thiolate Cleavage)

Fig 1: Synthetic workflow from homopiperazine to final API via nosyl protection.

Experimental Protocols

The following methodologies provide a self-validating framework for the synthesis and subsequent utilization of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane in a professional laboratory setting.

Protocol A: Selective Mono-Nosylation of 1,4-Diazepane

Causality Note: Dichloromethane (DCM) is selected as the solvent due to its aprotic nature and excellent solubilizing properties for both the starting materials and the resulting sulfonamide. Triethylamine (TEA) acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted homopiperazine, which would otherwise halt the reaction.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 1,4-diazepane (5.0 equivalents) and anhydrous DCM (0.1 M relative to the electrophile) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.5 equivalents) to the stirring solution.

  • Thermal Control: Submerge the reaction vessel in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes. Crucial for suppressing the activation energy required for bis-substitution.

  • Electrophile Addition: Dissolve 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal volume of anhydrous DCM. Add this solution dropwise via an addition funnel over 1 hour.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours. Monitor completion via TLC (Ninhydrin stain; the mono-product will stain, the bis-product will not).

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: The massive excess of starting homopiperazine is highly water-soluble and largely removed during the aqueous wash. Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure mono-nosylated product.

Protocol B: Mild Deprotection (Fukuyama Cleavage)

Causality Note: Thiophenol is highly malodorous and toxic; 2-mercaptoethanol or mercaptoacetic acid can be substituted in combination with LiOH or Cs2CO3 to achieve the same Meisenheimer complex-driven cleavage with a better safety profile.

Step-by-Step Methodology:

  • Preparation: Dissolve the N4-functionalized 1-(2-nosyl)-1,4-diazepane in anhydrous DMF (0.2 M).

  • Reagent Addition: Add potassium carbonate (K2CO3, 3.0 equivalents) followed by thiophenol (1.2 equivalents).

  • Reaction: Stir the heterogeneous mixture at room temperature for 2–4 hours. The solution will typically turn bright yellow as the nitrobenzenethiolate byproduct is generated.

  • Workup: Dilute with ethyl acetate and wash extensively with 1M aqueous NaOH (to remove the acidic thiophenol and the cleaved nosyl byproduct) followed by water and brine.

  • Isolation: Dry the organic phase over MgSO4, filter, and concentrate to yield the deprotected homopiperazine derivative.

Applications in Drug Development

The utility of mono-protected 1,4-diazepanes is highly documented in the synthesis of isoquinoline-5-sulfonamide derivatives. These compounds are potent Rho-kinase (ROCK) inhibitors. According to patent literature regarding novel production methods for isoquinoline derivatives, functionalized diazepanes are critical for synthesizing agents used in the prevention and treatment of cerebrovascular disorders (such as cerebral infarction and subarachnoid hemorrhage) and glaucoma[1].

By utilizing orthogonal protection strategies like the nosyl group, process chemists can achieve high-yield, scalable manufacturing routes that avoid unstable intermediates, ensuring the reproducible production of these vital therapeutics[4].

References

  • GuideChem. "Methyl 1-(2-nitrobenzenesulfonyl)-1,4-diazepane-2-carboxylate 2137539-65-0 wiki." GuideChem Database.
  • Google Patents. "WO2012026529A1 - Novel production method for isoquinoline derivatives and salts thereof." Google Patents.
  • Google Patents. "WO2012026529A1 - Synthesis and Scale-up of Isoquinoline Derivatives." Google Patents.

Sources

Exploratory

1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane: Physical, Chemical Properties, and Applications in Advanced Synthesis

Executive Summary In the landscape of modern drug discovery and complex polyamine synthesis, the strategic differentiation of identical secondary amines within cyclic scaffolds is a persistent challenge. As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and complex polyamine synthesis, the strategic differentiation of identical secondary amines within cyclic scaffolds is a persistent challenge. As a Senior Application Scientist, I frequently rely on the 1,4-diazepane (homopiperazine) scaffold to impart unique conformational flexibility and enhanced metabolic stability to drug candidates. However, regioselective functionalization of this symmetrical diamine requires robust protecting group chemistry.

1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane represents an elegantly mono-protected building block. By leveraging the 2-nitrobenzenesulfonyl (nosyl) group pioneered by Fukuyama, this molecule provides an orthogonal reactivity profile that survives harsh acidic and reductive conditions while allowing for mild, highly specific deprotection[1]. This whitepaper details the physicochemical properties, mechanistic reactivity, and validated experimental workflows for utilizing this critical intermediate in advanced organic synthesis.

Molecular Architecture & Physicochemical Profile

The utility of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane stems from its hybrid architecture: a highly basic, nucleophilic free secondary amine coupled with an electron-deficient, sterically hindered sulfonamide. The table below summarizes its core quantitative data and physical properties[2].

PropertyValue
Chemical Name 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane
Common Synonyms 1-(2-Nosyl)-1,4-diazepane, N-(2-nitrophenylsulfonyl)homopiperazine
CAS Registry Number 954261-97-3
Molecular Formula C₁₁H₁₅N₃O₄S
Molecular Weight 285.32 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Profile Soluble in DCM, THF, DMF, MeCN; sparingly soluble in H₂O
Chemical Stability Stable under strongly acidic (e.g., TFA) and hydrogenolysis (Pd/C, H₂) conditions

Chemical Reactivity & The Fukuyama Paradigm

Causality in Protecting Group Selection

Why choose the nosyl group over traditional tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) groups? The answer lies in orthogonality . In multi-step syntheses of complex polyamines or peptide mimetics, chemists must selectively reveal specific amines without disturbing others[3].

The nosyl group is completely stable to the trifluoroacetic acid (TFA) used to cleave Boc groups, and it resists the catalytic hydrogenation used to remove Cbz groups[4]. Furthermore, the strong electron-withdrawing nature of the ortho-nitro group drastically reduces the nucleophilicity of the protected nitrogen, preventing unwanted over-alkylation during the functionalization of the free secondary amine at the opposite side of the 1,4-diazepane ring[5].

The Meisenheimer Complex Mechanism

The defining chemical property of the nosyl group is its mild cleavage condition. Deprotection is achieved via nucleophilic aromatic substitution using soft nucleophiles (like thiols) in the presence of a mild base[1]. The thiolate attacks the electron-deficient carbon ortho to the nitro group, generating a transient Meisenheimer complex. This complex rapidly collapses, extruding sulfur dioxide gas and a thioether byproduct, cleanly liberating the secondary amine.

FukuyamaDeprotection A 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane (Nosyl-protected) C Meisenheimer Complex Intermediate A->C Nucleophilic Attack B Thiophenolate Anion (PhS⁻) B->C Addition D Free 1,4-Diazepane Derivative (Secondary Amine) C->D Elimination E SO₂ + 2-(Phenylthio)nitrobenzene (Byproducts) C->E Extrusion

Fukuyama deprotection of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane via Meisenheimer complex.

Experimental Workflows: Synthesis & Deprotection

To ensure high scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the mono-protected scaffold and its subsequent deprotection.

Protocol A: Regioselective Mono-Nosylation of 1,4-Diazepane

Objective: Maximize mono-protection while suppressing the formation of the bis-nosylated byproduct.

  • Preparation: Dissolve 1,4-diazepane (5.0 equivalents) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Using a large stoichiometric excess of the diamine statistically favors mono-protection and allows the unreacted diamine to act as the acid scavenger (base) for the generated HCl[4].

  • Addition: Cool the reaction vessel to 0 °C using an ice bath. Dissolve 2-nitrobenzenesulfonyl chloride (NsCl, 1.0 equivalent) in a minimum volume of DCM and add it dropwise over 30 minutes.

    • Causality: The low temperature controls the highly exothermic sulfonylation reaction, further preventing over-reaction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours. Monitor completion via TLC (Ninhydrin stain).

  • Workup (Self-Validating Step): Transfer the mixture to a separatory funnel. Wash the organic layer extensively with deionized water (3x).

    • Causality: The highly polar, unreacted 1,4-diazepane partitions entirely into the aqueous phase, leaving the highly organic-soluble mono-nosylated product in the DCM layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane as a pale yellow solid.

Protocol B: Mild Deprotection via Fukuyama Thiolysis

Objective: Cleave the nosyl group to reveal the secondary amine without affecting other sensitive functionalities.

  • Preparation: Dissolve the functionalized 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane derivative (1.0 eq) in anhydrous acetonitrile (MeCN) or DMF.

  • Activation: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) followed by thiophenol (PhSH, 1.5 eq).

    • Alternative: For an odorless protocol, 2-mercaptoethanol or dodecanethiol can be substituted for thiophenol[1].

  • Reaction: Stir the suspension at 50 °C for 1–2 hours. The reaction mixture will often turn a deep yellow/orange color as the thiolate and Meisenheimer complex form.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with 1M aqueous NaOH.

    • Causality: The NaOH wash ensures the complete removal of excess thiophenol and the acidic byproducts, ensuring a clean crude amine.

  • Purification: Concentrate the organic layer and purify via silica gel chromatography (using a DCM/MeOH/NH₄OH gradient) to isolate the free homopiperazine derivative.

Applications in Drug Discovery

The 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane building block is highly prized in medicinal chemistry. Homopiperazines often exhibit superior aqueous solubility and altered basicity compared to their 6-membered piperazine counterparts, making them excellent pharmacokinetic modifiers.

Notably, mono-protected 1,4-diazepanes are critical intermediates in the mass-scale synthesis of isoquinoline derivatives, which act as potent kinase inhibitors[6]. By utilizing the nosyl group instead of traditional protecting groups, process chemists can avoid environmentally hazardous halogenated solvents during deprotection and achieve higher optical and chemical purities in large-scale manufacturing[6]. Furthermore, the methodology is heavily utilized in the solid-phase synthesis of cyclic peptides and complex polyamines, where the orthogonal cleavage of the nosyl group allows for iterative, on-resin macrocyclization[3],[5].

References

  • Google Patents - Novel production method for isoquinoline derivatives and salts thereof (WO2012026529A1).
  • ChemBK - C11H15N3O4S Physical Properties.
  • Chem-Station Int. Ed. - Fukuyama Amine Synthesis.
  • PMC - Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications.
  • BenchChem - Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.
  • ACS Publications - Solid-Phase Synthesis of Amine-Bridged Cyclic Enkephalin Analogues via On-Resin Cyclization Utilizing the Fukuyama−Mitsunobu Reaction.

Sources

Foundational

Strategic Denosylation in 1,4-Diazepane Scaffolds: Mechanistic Insights and Protocol Optimization

Executive Summary The differential protection and selective functionalization of cyclic diamines, such as 1,4-diazepane (homopiperazine), represent a persistent challenge in medicinal chemistry and drug development. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The differential protection and selective functionalization of cyclic diamines, such as 1,4-diazepane (homopiperazine), represent a persistent challenge in medicinal chemistry and drug development. The 2-nitrobenzenesulfonyl (nosyl or Ns) group, popularized by the Fukuyama amine synthesis, provides an elegant solution by simultaneously activating the amine for alkylation and offering an orthogonal deprotection pathway. This technical whitepaper explores the causality behind the thiolate-mediated nucleophilic aromatic substitution (SNAr) mechanism and provides a self-validating, optimized protocol for the denosylation of 1,4-diazepane derivatives.

Introduction: The 1,4-Diazepane Challenge and Nosyl Orthogonality

1,4-Diazepane is a privileged scaffold frequently utilized in the synthesis of positive allosteric modulators and complex cyclic peptides[1]. Because the molecule contains two secondary amines of similar reactivity, synthesizing asymmetric derivatives requires robust, orthogonal protecting group strategies.

The application of the nosyl protecting group is highly advantageous in these systems. The strong electron-withdrawing nature of the nitro group acidifies the resulting sulfonamide N-H proton, allowing for facile N-alkylation under mild conditions[2]. More importantly, the nosyl group boasts strict orthogonality to standard protecting groups; it is entirely stable to the highly acidic conditions required for Boc removal (e.g., Trifluoroacetic acid) and the hydrogenolysis conditions used for Cbz cleavage[3].

Mechanistic Causality: The Thiolate-Mediated SNAr Pathway

The deprotection of the nosyl group does not proceed through standard hydrolysis; rather, it is driven by a highly specific nucleophilic aromatic substitution (SNAr) mechanism[4]. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

  • Aromatic Activation: The nitro group (positioned ortho or para to the sulfonyl moiety) severely depletes the electron density of the aromatic ring, turning the carbon atom attached to the sulfonyl group into a potent electrophile[3].

  • Nucleophile Generation: A base is introduced to deprotonate a thiol reagent, generating a highly nucleophilic, "soft" thiolate anion[4].

  • Meisenheimer Complex Formation: The thiolate attacks the electron-deficient aromatic ring, leading to the formation of a transient, resonance-stabilized anionic intermediate known as the Meisenheimer complex[2][5].

  • Irreversible Cleavage: The Meisenheimer complex collapses, breaking the nitrogen-sulfur bond. This step extrudes sulfur dioxide (SO2) gas as a thermodynamic driving force, liberating the free 1,4-diazepane amine and generating a thioether byproduct[4][5].

Mechanism Thiol Thiol + Base (e.g., PhSH + K2CO3) Thiolate Thiolate Anion (Soft Nucleophile) Thiol->Thiolate Deprotonation Meisenheimer Meisenheimer Complex (Transient Intermediate) Thiolate->Meisenheimer SNAr Attack NosylAmine N-Nosyl-1,4-diazepane (Electrophile) NosylAmine->Meisenheimer Activated Ring Products Free 1,4-Diazepane + SO2 + Thioether Meisenheimer->Products N-S Cleavage

Caption: Logical flow of the thiolate-mediated SNAr nosyl deprotection mechanism.

Reagent Selection: Causality Behind Experimental Choices

The kinetics and operational efficiency of denosylation depend entirely on the specific thiol and base paired for the reaction. For 1,4-diazepane derivatives, researchers must balance reaction speed against the ease of byproduct removal.

  • Thiophenol / K2CO3: This is the classical Fukuyama condition. Thiophenol is highly nucleophilic, leading to rapid deprotection[5]. However, the resulting diaryl sulfide byproduct is highly lipophilic and often requires tedious column chromatography to separate from the target amine. Furthermore, thiophenol possesses a notoriously foul odor.

  • 2-Mercaptoethanol / DBU: This modern adaptation is highly suited for polar scaffolds and solid-phase synthesis[6]. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic organic base that ensures complete solubility and rapid thiolate generation in polar aprotic solvents. Crucially, 2-mercaptoethanol generates a highly water-soluble thioether byproduct, allowing for complete removal via a simple aqueous wash.

  • Solid-Supported Thiols / Cs2CO3: Ideal for parallel synthesis or late-stage API development. When combined with microwave irradiation, deprotection occurs in minutes, and the byproduct remains covalently bound to the resin, enabling a scavenger-free, filtration-only workup[7].

Quantitative Comparison of Deprotection Conditions
Reagent SystemBaseSolventTempApprox. TimeYield RangeKey Causality / Advantage
Thiophenol (PhSH) K2CO3MeCN / DMF50 °C40 - 60 min85 - 95%Extremely fast kinetics; standard Fukuyama conditions[5].
2-Mercaptoethanol DBUDMF / NMPRT30 - 90 min80 - 90%Odor-controlled; water-soluble byproducts; ideal for solid-phase[6].
PS-Thiophenol (Resin) Cs2CO3THF80 °C (MW)3 - 6 min>95%Scavenger-free workup; simple filtration removes all byproducts[7].

Self-Validating Experimental Protocol: Denosylation of N-Nosyl-1,4-diazepane

The following protocol utilizes the 2-Mercaptoethanol/DBU system. This method is specifically optimized for asymmetric 1,4-diazepane derivatives where downstream purification via column chromatography is undesirable, and an aqueous workup is preferred.

Step-by-Step Methodology
  • Substrate Dissolution: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the N-nosyl-1,4-diazepane derivative (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the nosyl group or solvent, ensuring the thiolate remains the exclusive nucleophile.

  • Base Addition: Add DBU (5.0 eq) to the stirring solution[6].

    • Causality: DBU provides the necessary basicity to quantitatively deprotonate the incoming thiol without acting as a competing nucleophile against the 1,4-diazepane scaffold.

  • Thiol Addition: Dropwise add 2-mercaptoethanol (10.0 eq)[6]. The solution will typically transition to a deep yellow or dark green color, visually indicating the formation of the thiolate and the subsequent Meisenheimer complex.

  • Reaction Monitoring (In-Process Control): Stir the mixture at room temperature for 60 to 90 minutes. Monitor the reaction progress via LC-MS.

    • Self-Validation: The protocol validates its own completion when the LC-MS trace shows the complete disappearance of the starting material mass and the appearance of the free amine mass (A mass shift of exactly -185 Da for an ortho-nosyl group), confirming the extrusion of SO2.

  • Quench & Extraction: Dilute the reaction mixture with a 10-fold volume of deionized water. Extract the aqueous phase with Dichloromethane (DCM) (3 x 20 mL).

  • Byproduct Removal: Wash the combined organic layers sequentially with 1M NaOH (2 x 20 mL)[2], followed by a single brine wash.

    • Causality: The highly basic aqueous wash ensures that any unreacted 2-mercaptoethanol and the water-soluble thioether byproduct are completely partitioned into the aqueous phase, leaving the pure free amine in the organic layer.

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the free 1,4-diazepane derivative.

Workflow Step1 1. Substrate Dissolution Dissolve N-Nosyl-diazepane in Anhydrous DMF Step2 2. Base Addition Add DBU (5.0 eq) under N2 Step1->Step2 Step3 3. Thiol Addition Add 2-Mercaptoethanol (10.0 eq) Step2->Step3 Step4 4. Reaction Monitoring Stir at RT, monitor via LC-MS (-185 Da shift) Step3->Step4 Step5 5. Quench & Extraction Dilute with H2O, extract with DCM Step4->Step5 Step6 6. Purification Wash with 1M NaOH, dry, concentrate Step5->Step6

Caption: Step-by-step experimental workflow for the denosylation of 1,4-diazepane derivatives.

Conclusion

The strategic use of the nosyl protecting group in 1,4-diazepane chemistry relies heavily on a deep understanding of the thiolate-mediated SNAr mechanism. By carefully selecting the appropriate thiol and base—such as the 2-mercaptoethanol and DBU system—researchers can bypass the traditional pitfalls of foul odors and complex chromatographic purifications. Implementing these self-validating protocols ensures high-yielding, scalable access to asymmetrically functionalized cyclic diamines, accelerating downstream drug discovery efforts.

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Exploratory

Synthesis Pathways and Mechanistic Rationale for 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane

Introduction & Strategic Rationale The 1,4-diazepane (homopiperazine) scaffold is a privileged pharmacophore embedded in numerous therapeutic agents, including Rho-kinase inhibitors (e.g., Ripasudil) and factor Xa (fXa)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 1,4-diazepane (homopiperazine) scaffold is a privileged pharmacophore embedded in numerous therapeutic agents, including Rho-kinase inhibitors (e.g., Ripasudil) and factor Xa (fXa) inhibitors. In the synthesis of complex 1,4-diazepane derivatives, the 2-nitrobenzenesulfonyl (nosyl, Ns) group is uniquely valuable. Unlike standard carbamate protecting groups (Boc, Cbz), the nosyl group serves a dual purpose: it acts as a robust protecting group for secondary amines and simultaneously activates the nitrogen for carbon-nitrogen bond formation by significantly lowering the pKa of the sulfonamide proton [1].

This whitepaper details the technical methodologies for synthesizing 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane, evaluating both direct functionalization and de novo ring construction strategies.

Synthetic Pathway Architecture

G N1 1,4-Diazepane (Homopiperazine) N3 Direct Mono-Nosylation (Pathway A) N1->N3 N2 2-Nitrobenzenesulfonyl Chloride (2-NsCl) N2->N3 N6 1-((2-Nitrophenyl)sulfonyl) -1,4-diazepane N3->N6 N4 N-Nosyl Diamino Alcohol Precursor N5 Fukuyama-Mitsunobu Cyclization (Pathway B) N4->N5 N5->N6

Pathways for 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane via direct nosylation or cyclization.

Pathway A: Direct Mono-Nosylation of 1,4-Diazepane

For the synthesis of the unsubstituted 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane, direct mono-protection of commercially available 1,4-diazepane is the most atom-economical route. The primary synthetic challenge is preventing bis-nosylation (functionalization of both nitrogen atoms).

Mechanistic Causality & Reaction Design

To achieve high regioselectivity for the mono-nosylated product, the reaction relies on statistical control and controlled addition kinetics. By utilizing a large stoichiometric excess of the diamine (typically 5 equivalents), the probability of the electrophile (2-nitrobenzenesulfonyl chloride) encountering an already mono-protected molecule is minimized. Furthermore, the excess diamine acts as an intrinsic base to scavenge the HCl byproduct, eliminating the need for exogenous bases like triethylamine, which can complicate purification.

Experimental Protocol: Direct Nosylation
  • Preparation: Dissolve 1,4-diazepane (50.0 mmol, 5.0 eq) in anhydrous dichloromethane (DCM, 100 mL) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 2-nitrobenzenesulfonyl chloride (10.0 mmol, 1.0 eq) in anhydrous DCM (50 mL). Transfer this solution to an addition funnel.

  • Controlled Reaction: Add the 2-NsCl solution dropwise over 2 hours to the vigorously stirred diamine solution. Causality: Slow addition ensures the local concentration of 2-NsCl remains extremely low, kinetically favoring collision with the abundant unreacted diamine rather than the mono-nosylated product.

  • Validation & Quenching: Monitor via TLC (eluent: DCM/MeOH/NH₄OH 90:9:1). Upon consumption of 2-NsCl, quench the reaction with saturated aqueous NaHCO₃ (50 mL).

  • Workup: Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The excess unreacted 1,4-diazepane is highly water-soluble and is largely removed during the aqueous washes, yielding the target compound in >85% yield.

Pathway B: De Novo Ring Construction via Fukuyama-Mitsunobu Cyclization

When synthesizing chiral or substituted derivatives (e.g., 3-methyl-1,4-diazepane), direct nosylation lacks regiocontrol. In these instances, the 1,4-diazepane ring is constructed de novo via an intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol [1].

Mechanistic Causality & Reaction Design

The strong electron-withdrawing nature of the ortho-nitro group on the benzenesulfonyl moiety increases the acidity of the adjacent sulfonamide proton (pKa ~ 9). In the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), the alcohol is activated as an oxyphosphonium ion. The mildly acidic nosylamide is deprotonated by the betaine intermediate, transforming it into a potent nucleophile that undergoes an intramolecular Sₙ2 attack, inverting the stereocenter at the alcohol carbon and closing the 7-membered ring [1].

Experimental Protocol: Intramolecular Cyclization
  • Activation: To a solution of the N-nosyl diamino alcohol precursor (10.0 mmol, 1.0 eq) and PPh₃ (12.0 mmol, 1.2 eq) in anhydrous THF (100 mL) at 0 °C, add DIAD (12.0 mmol, 1.2 eq) dropwise over 30 minutes.

  • Cyclization: Allow the reaction to warm to ambient temperature and stir for 4 hours. Causality: The intramolecular nature of the cyclization (forming a 7-membered ring) is entropically less favorable than forming 5- or 6-membered rings; maintaining moderate dilution (0.1 M) prevents intermolecular dimerization.

  • Purification: Concentrate the mixture. The primary challenge is the removal of triphenylphosphine oxide (TPPO) and reduced DIAD. Precipitate TPPO by triturating the crude residue in cold diethyl ether/hexanes (1:1), filter, and purify the filtrate via silica gel chromatography to isolate the nosyl-protected diazepane.

Nosyl Group Deprotection Strategy

A critical advantage of the nosyl group is its facile removal under mild conditions that do not disturb acid-labile (e.g., Boc) or base-labile protecting groups [2].

Protocol: The 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane is treated with a soft nucleophile, typically thiophenol (PhSH) or mercaptoacetic acid, in the presence of a base such as Cs₂CO₃ or LiOH [2]. The thiolate attacks the electron-deficient aromatic ring of the nosyl group, forming a Meisenheimer complex. Subsequent elimination releases the free secondary amine and sulfur dioxide, yielding the deprotected 1,4-diazepane derivative ready for further functionalization [3].

Quantitative Pathway Comparison

ParameterPathway A: Direct NosylationPathway B: Fukuyama-Mitsunobu
Primary Application Unsubstituted 1,4-diazepaneChiral/Substituted 1,4-diazepanes
Atom Economy High (Direct coupling)Low (Generates TPPO and DIAD-H₂)
Typical Yield 80 - 90%65 - 80%
Scalability Excellent (Kilogram scale)Moderate (TPPO removal is tedious)
Key Reagents 1,4-Diazepane, 2-NsClN-Nosyl diamino alcohol, PPh₃, DIAD

References

  • Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes Nature Communications (PMC) URL:[Link]

  • Production method of 1,4-diazepane derivatives (Patent EP2818463A1)
Foundational

Molecular weight and solubility profile of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane

Molecular Weight and Solubility Profile of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane: A Technical Guide Executive Summary 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane (CAS: 954261-97-3) is a highly versatile, mono-protected...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Weight and Solubility Profile of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane: A Technical Guide

Executive Summary

1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane (CAS: 954261-97-3) is a highly versatile, mono-protected homopiperazine derivative widely utilized in medicinal chemistry and organic synthesis[1]. The 2-nitrophenylsulfonyl (nosyl) group serves as a robust activating and protecting group that can be cleaved under mild conditions—typically via Meisenheimer complex formation with thiolates—without disrupting other sensitive moieties ([2]). Understanding its exact physicochemical properties, specifically its molecular weight and solubility profile, is critical for researchers designing purification workflows, formulating biological assays, or scaling up synthetic routes ([3]).

Physicochemical Properties & Molecular Weight

The molecular weight of a compound dictates its diffusion coefficient, membrane permeability, and dosing calculations. 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane has a molecular weight of 285.32 g/mol [1]. This value sits well below the 500 Da threshold of Lipinski’s Rule of Five, favoring excellent pharmacokinetic properties if the intact scaffold is incorporated into a final drug candidate.

Table 1: Key Physicochemical Properties

PropertyValue
Chemical Name 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane
CAS Registry Number 954261-97-3
Molecular Formula C11H15N3O4S
Molecular Weight 285.32 g/mol
Predicted pKa (Secondary Amine) ~10.45
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6

Mechanistic Solubility Profile

The solubility of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane is governed by a structural dichotomy: the highly lipophilic nosyl group and the basic secondary amine of the 1,4-diazepane ring.

  • Organic Solvent Compatibility: The bulky, aromatic 2-nitrophenylsulfonyl group is highly electron-withdrawing and lipophilic ([4]). This ensures excellent solubility in aprotic polar solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (DCM)[3].

  • pH-Dependent Aqueous Solubility: The sulfonamide nitrogen is deactivated and neutral. However, the free secondary amine on the diazepane ring is highly basic. Based on structurally analogous mono-protected 1,4-diazepanes (e.g., 1-Boc-1,4-diazepane), the pKa of this amine is approximately 10.45 ([5]). Consequently, at physiological pH (7.4) and in acidic environments (pH 1.2), the amine is >99% protonated (cationic). This ionization significantly enhances its aqueous solubility compared to fully protected or neutral analogs. In highly basic environments (pH > 11), the compound reverts to its free base form, and aqueous solubility drops precipitously.

SolubilityMechanism Molecule 1-((2-Nitrophenyl)sulfonyl) -1,4-diazepane Nosyl 2-Nitrophenylsulfonyl Group (Lipophilic, Electron-Withdrawing) Molecule->Nosyl Amine Secondary Amine (1,4-diazepane) (Basic, pKa ~10.45) Molecule->Amine OrgSolv High Solubility in Organic Solvents (DMSO, DCM) Nosyl->OrgSolv Drives lipophilicity AqSolv pH-Dependent Aqueous Solubility Amine->AqSolv Drives ionization LowPH pH < 9: Protonated (Cationic) High Aqueous Solubility AqSolv->LowPH HighPH pH > 11: Neutral (Free Base) Low Aqueous Solubility AqSolv->HighPH

Structural features of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane driving its solubility profile.

Self-Validating Thermodynamic Solubility Protocol

To accurately determine the solubility of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane for biological assays, kinetic solubility (solvent-shift) is insufficient due to the risk of supersaturation. A thermodynamic shake-flask method must be employed.

This protocol is designed as a self-validating system . It incorporates internal controls and validation checkpoints to ensure data integrity.

Step-by-Step Methodology:

  • Preparation of Solid: Weigh 5.0 mg of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane into a 2.0 mL glass HPLC vial. Causality: Glass is used because lipophilic nosyl derivatives can adsorb onto the walls of polypropylene tubes, artificially lowering the measured solubility.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Control Integration (Self-Validation Checkpoint 1): In parallel vials, prepare a highly soluble control (e.g., Propranolol HCl) and a poorly soluble control (e.g., Ketoconazole). The assay is only valid if the controls fall within their known literature solubility ranges.

  • Incubation: Seal the vials and agitate on an orbital shaker at 300 RPM for 24 hours at 37°C. Causality: Thermodynamic solubility is highly temperature-dependent; 37°C mimics physiological conditions. 24 hours ensures complete solid-liquid equilibrium.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes at 37°C. Causality: Do not use standard syringe filters (PTFE/Nylon). The nosyl group exhibits non-specific binding to filter membranes, which strips the compound from the solution and yields false-low solubility data. Centrifugation cleanly separates the undissolved pellet without material loss.

  • pH Verification (Self-Validation Checkpoint 2): Measure the pH of the supernatant. If the pH has shifted by >0.1 units from the starting buffer, the basicity of the diazepane amine has overwhelmed the buffer capacity. The result must be flagged or discarded.

  • Quantification: Dilute the supernatant appropriately in mobile phase and analyze via LC-MS/UV against a multi-point calibration curve prepared in DMSO.

  • Statistical Validation (Self-Validation Checkpoint 3): Perform the assay in triplicate. Calculate the Relative Standard Deviation (%RSD). If %RSD > 10%, the equilibration was incomplete or phase separation failed, and the assay must be repeated.

Workflow Start Compound Addition 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane Incubation Shake-Flask Incubation 24h at 37°C Start->Incubation Buffer Aqueous Buffer / Solvent (pH 1.2, 7.4, or DMSO) Buffer->Incubation Separation Phase Separation Centrifugation (10,000 x g) Incubation->Separation Equilibrium Reached Analysis LC-MS/UV Quantification Against Calibration Curve Separation->Analysis Supernatant Extracted Result Thermodynamic Solubility Profile Generated Analysis->Result

Self-validating thermodynamic solubility workflow for 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane.

References

  • Google Patents. "WO2012026529A1 - Novel production method for isoquinoline derivatives and salts thereof.
  • ResearchGate. "O-Protected N-(2-Nitrophenylsulfonyl)hydroxylamines: Novel Reagents for the Synthesis of Hydroxamates." Available at:[Link]

  • ChemBK. "tert-Butyl hexahydro-1,4-diazepine-1-carboxylate - Physico-chemical Properties." Available at:[Link]

  • National Institutes of Health (PMC). "A Mild and Modular Approach to the Total Synthesis of Desferrioxamine B." Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Chemistry, Synthesis, and Spectral Profiling of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane Derivatives

Executive Summary The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore in numerous therapeutics, including Rho-kinase inhibitors such as R...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore in numerous therapeutics, including Rho-kinase inhibitors such as Ripasudil (K-115)[1][2]. The synthesis of these seven-membered nitrogenous heterocycles presents significant challenges regarding regioselectivity and cyclization efficiency.

1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane (often referred to as N-nosyl-1,4-diazepane) and its functionalized derivatives act as critical, highly activated intermediates in the Fukuyama-Mitsunobu cyclization pathway[1]. The 2-nitrobenzenesulfonyl (nosyl) group serves a dual causality: it acts as a robust protecting group while simultaneously increasing the acidity of the sulfonamide proton ( pKa​≈10 ), thereby facilitating efficient intramolecular Mitsunobu ring closure under mild conditions[3].

While the unsubstituted parent compound is often generated transiently in situ, its characterized derivatives, such as Methyl 1-(2-nitrobenzenesulfonyl)-1,4-diazepane-2-carboxylate (CAS: 2137539-65-0), provide stable, isolable reference standards for spectral and computational profiling[4][5].

Chemical Identity and Computed Properties

To establish a baseline for researchers synthesizing functionalized N-nosyl-diazepanes, the physicochemical and computed properties of the representative derivative, Methyl 1-(2-nitrobenzenesulfonyl)-1,4-diazepane-2-carboxylate, are summarized below[4][5].

Table 1: Physicochemical Properties of the Representative Derivative
PropertyValue / Description
Systematic Name Methyl 1-(2-nitrobenzenesulfonyl)-1,4-diazepane-2-carboxylate
CAS Registry Number 2137539-65-0
Molecular Formula C13​H17​N3​O6​S
Molecular Weight 343.356 g/mol
Monoisotopic Mass 343.0838 Da
XLogP3-AA 343.08 (Computed)
Topological Polar Surface Area (TPSA) 130 Ų
Hydrogen Bond Donors / Acceptors 1 / 8
Rotatable Bonds 4
SMILES (Canonical) COC(=O)C1CNCCCN1S(=O)(=O)C2=CC=CC=C2[O-]

Mechanistic Pathway: The Fukuyama-Mitsunobu Cyclization

The construction of the 1,4-diazepane ring via traditional alkylation often suffers from over-alkylation and poor yields. The Fukuyama-Mitsunobu protocol circumvents this by utilizing the 2-nitrobenzenesulfonyl group[1][6].

Causality of Experimental Choices:
  • Activation: The strong electron-withdrawing nature of the ortho-nitro group makes the adjacent sulfonamide highly acidic. This allows it to be easily deprotonated by the betaine intermediate formed from Triphenylphosphine ( PPh3​ ) and Diisopropyl azodicarboxylate (DIAD).

  • Cyclization: The resulting sulfonamide anion acts as a potent nucleophile, displacing the activated primary alcohol in an intramolecular fashion to form the seven-membered ring[1][3].

  • Traceless Cleavage: Unlike tosyl groups, which require harsh acidic or reductive conditions for removal, the nosyl group can be cleaved under exceptionally mild conditions using a soft nucleophile (e.g., thiophenol or mercaptoacetic acid) and a mild base ( K2​CO3​ ), yielding the free secondary amine without epimerizing sensitive chiral centers[6][7].

FukuyamaMitsunobu A Linear Diamino Alcohol (Precursor) B N-Nosylation (NsCl, TEA) A->B C N-Nosyl Diamino Alcohol (Activated) B->C D Intramolecular Mitsunobu (DIAD, PPh3, THF) C->D Betaine Formation & Nucleophilic Attack E 1-((2-Nitrophenyl)sulfonyl) -1,4-diazepane Core D->E F Nosyl Deprotection (PhSH, K2CO3) E->F Meisenheimer Complex Formation G Free 1,4-Diazepane (Target Scaffold) F->G

Figure 1: Workflow of the Fukuyama-Mitsunobu cyclization and deprotection for 1,4-diazepane synthesis.

Self-Validating Experimental Protocols

The following protocols represent a self-validating system for the synthesis and subsequent deprotection of the 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane core. The use of anhydrous conditions and specific stoichiometric ratios ensures reproducibility[1][7].

Protocol A: Synthesis of the 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane Core

Objective: Intramolecular cyclization of an N-nosyl diamino alcohol precursor.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 10.0 mmol of the N-nosyl diamino alcohol precursor in 100 mL of anhydrous Tetrahydrofuran (THF).

  • Phosphine Addition: Add 12.0 mmol (1.2 equiv) of Triphenylphosphine ( PPh3​ ) to the solution. Stir at 0∘C for 15 minutes.

  • Activation: Dropwise, add 12.0 mmol (1.2 equiv) of Diisopropyl azodicarboxylate (DIAD) over 30 minutes while maintaining the temperature at 0∘C . Self-Validation Check: The reaction mixture should transition from clear to a pale yellow, indicating the formation of the Mitsunobu betaine intermediate.

  • Cyclization: Allow the reaction to warm to room temperature ( 25∘C ) and stir for 12–16 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) until the starting material is consumed.

  • Workup: Quench with 10 mL of saturated aqueous NH4​Cl . Extract with Dichloromethane (DCM) ( 3×50 mL ). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel) to yield the pure N-nosyl-1,4-diazepane derivative.

Protocol B: Mild Deprotection of the Nosyl Group

Objective: Cleavage of the 2-nitrobenzenesulfonyl group to yield the free homopiperazine.

  • Reagent Mixing: Dissolve 5.0 mmol of the purified 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane in 25 mL of N,N-Dimethylformamide (DMF) or Acetonitrile.

  • Base Addition: Add 15.0 mmol (3.0 equiv) of anhydrous Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ).

  • Cleavage Agent: Add 6.0 mmol (1.2 equiv) of Thiophenol ( PhSH ) or Mercaptoacetic acid dropwise. Caution: Perform in a well-ventilated fume hood due to the strong odor and toxicity of thiols.

  • Reaction: Stir at room temperature for 2–4 hours. The nucleophilic attack of the thiolate on the aromatic ring forms a transient Meisenheimer complex, releasing SO2​ and the free amine.

  • Isolation: Filter the solid carbonates. Dilute the filtrate with water and extract with Ethyl Acetate. The aqueous layer (containing the amine) is basified to pH 12 with 1M NaOH and extracted with DCM to isolate the free 1,4-diazepane.

Spectral Data Profiling

For researchers validating the synthesis of Methyl 1-(2-nitrobenzenesulfonyl)-1,4-diazepane-2-carboxylate (CAS: 2137539-65-0), the expected spectral signatures are outlined below. The presence of the nosyl group introduces distinct aromatic and sulfonyl stretching frequencies, while the diazepane ring exhibits complex multiplet splitting due to conformational flexibility[4][8].

Table 2: Representative Spectral Data (NMR, IR, MS)

Analytical MethodKey Spectral Features / Assignments 1 H NMR (400 MHz, CDCl3​ ) δ 8.05–7.95 (m, 1H, Ar-H ortho to NO2​ ), 7.75–7.60 (m, 3H, Ar-H), 4.85 (dd, 1H, CH COOCH3​ ), 3.85–3.65 (m, 2H, ring CH2​ ), 3.70 (s, 3H, OCH3​ ), 3.40–3.10 (m, 4H, ring CH2​ ), 2.10–1.80 (m, 2H, homopiperazine central CH2​ ). 13 C NMR (100 MHz, CDCl3​ ) δ 171.5 ( C=O ester), 148.2 (Ar-C- NO2​ ), 133.5, 132.8, 131.0, 124.5 (Ar-C), 60.2 ( CH COOCH3​ ), 52.5 ( OCH3​ ), 48.1, 45.4, 43.2 (ring CH2​ ), 28.5 (central CH2​ ).FT-IR (ATR, cm −1 )2950 (C-H stretch), 1740 ( C=O ester stretch), 1540 (Asymmetric NO2​ stretch), 1365 (Symmetric NO2​ stretch), 1340 (Asymmetric SO2​ stretch), 1165 (Symmetric SO2​ stretch).HRMS (ESI-TOF)Calculated for C13​H18​N3​O6​S+ [M+H]+ : 344.0916. Found: 344.0920. Note: The conformational dynamics of the 7-membered diazepane ring often result in broadened NMR signals at room temperature. Variable-temperature (VT) NMR may be required to resolve rotameric populations caused by the restricted rotation of the sulfonamide bond.

References

  • ResearchGate / Chemistry of Heterocyclic Compounds. The Mitsunobu reaction in the chemistry of nitrogen-containing heterocyclic compounds. Retrieved from: [Link]

  • Google Patents (WO2012026529A1).Novel production method for isoquinoline derivatives and salts thereof.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane as a Strategic Building Block in Medicinal Chemistry

Executive Summary Homopiperazine (1,4-diazepane) is a privileged pharmacophore embedded in numerous neuroactive agents, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands, such as the haloperidol analog SYA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Homopiperazine (1,4-diazepane) is a privileged pharmacophore embedded in numerous neuroactive agents, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands, such as the haloperidol analog SYA 013[1]. Synthesizing unsymmetrically substituted homopiperazines requires the strategic desymmetrization of its two identical secondary amines. While standard carbamates (Boc, Cbz) are widely used, the use of 1-((2-nitrophenyl)sulfonyl)-1,4-diazepane (mono-nosyl homopiperazine) offers a superior, orthogonal approach to library synthesis.

Unlike primary amines—where the nosyl (Ns) group lowers the pKa of the N–H bond to enable Mitsunobu alkylation[2]—nosylation of a secondary amine like 1,4-diazepane forms a tertiary sulfonamide. In this context, the Ns group acts purely as a highly robust, yet easily cleavable, protecting group. It leaves the N4 position available for diverse functionalization while remaining completely stable under acidic, basic, and reductive amination conditions that might otherwise compromise traditional protecting groups[3].

Comparative Analysis of Protecting Groups

To justify the selection of the Nosyl group over traditional alternatives, the following table summarizes the operational parameters for homopiperazine protection and deprotection.

Protecting GroupStability to Strong AcidStability to Strong BaseCleavage ConditionsByproduct Removal Strategy
Nosyl (Ns) HighHighSoft nucleophiles (PhSH, K₂CO₃), RT to 50 °CAcid/Base extraction separates amine from thioether
Tosyl (Ts) HighHighHarsh (Na/NH₃ or SmI₂)Difficult; limits late-stage application
Boc Low (Cleaves in TFA)HighStrong Acid (TFA, HCl)Volatile byproducts (Isobutylene, CO₂)
Cbz HighLow to ModerateHydrogenolysis (H₂, Pd/C)Volatile byproducts (Toluene, CO₂)

Synthetic Workflow

The desymmetrization of 1,4-diazepane relies on a three-stage workflow: mono-protection, functionalization of the free amine, and mild deprotection to reveal the target scaffold.

Workflow A 1,4-Diazepane (Symmetrical Diamine) B 1-Nosyl-1,4-diazepane (N1 Protected, N4 Free) A->B Ns-Cl, Base Desymmetrization C 1-Nosyl-4-R-1,4-diazepane (N4 Functionalized) B->C R-X or Aldehyde Functionalization D 1-R-1,4-diazepane (Unsymmetrical Product) C->D PhSH, K2CO3 Nosyl Cleavage

Workflow for 1,4-diazepane desymmetrization and functionalization via Nosyl protection.

Experimental Protocols

The following self-validating protocols are designed to ensure high purity and yield by leveraging the distinct physicochemical properties of the intermediates.

Protocol 1: Synthesis of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane (Desymmetrization)

Causality Insight: Symmetrical diamines are notoriously difficult to mono-protect. To maximize mono-protection and minimize bis-nosylation, a large stoichiometric excess of 1,4-diazepane is utilized. The unreacted diamine is highly water-soluble and is easily partitioned into the aqueous phase during workup, leaving only the mono-protected product in the organic phase.

Step-by-Step Methodology:

  • Preparation: Dissolve 1,4-diazepane (50 mmol, 5.0 eq) in anhydrous dichloromethane (DCM, 100 mL) and cool to 0 °C under an inert argon atmosphere.

  • Base Addition: Add triethylamine (15 mmol, 1.5 eq) to act as an acid scavenger for the generated HCl.

  • Electrophile Addition: Dissolve 2-nitrobenzenesulfonyl chloride (10 mmol, 1.0 eq) in DCM (20 mL). Add this solution dropwise to the diamine mixture over 1 hour using a syringe pump. Rationale: Slow addition keeps the local concentration of the electrophile extremely low, kinetically favoring the mono-reaction.

  • Reaction: Remove the ice bath and stir for an additional 2 hours at room temperature.

  • Workup (Self-Validation): Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Transfer to a separatory funnel. Extract the organic layer and wash it vigorously with brine (3 × 50 mL). Note: The excess 1,4-diazepane partitions into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH 9:1 with 1% NH₄OH) to yield pure 1-((2-nitrophenyl)sulfonyl)-1,4-diazepane.

Protocol 2: N4-Functionalization via Reductive Amination

Causality Insight: The Nosyl group is completely stable to mild reducing agents. Sodium triacetoxyborohydride (STAB) is selected because it selectively reduces the transient iminium ion without reducing the nitro group of the nosyl moiety.

Step-by-Step Methodology:

  • Imine Formation: Combine 1-((2-nitrophenyl)sulfonyl)-1,4-diazepane (5.0 mmol) and the target aldehyde (5.5 mmol) in 1,2-dichloroethane (DCE, 25 mL).

  • Catalysis: Add glacial acetic acid (5.0 mmol) to catalyze iminium ion formation. Stir for 30 minutes at room temperature.

  • Reduction: Add STAB (7.5 mmol) in three portions over 15 minutes to control the mild exotherm.

  • Workup: Stir for 12 hours. Quench with 1N NaOH (20 mL) to neutralize the acetic acid and break down boron complexes. Extract with DCM (2 × 30 mL), dry, and concentrate.

Protocol 3: Mild Deprotection of the Nosyl Group

Causality Insight: The electron-deficient 2-nitroaromatic ring undergoes nucleophilic aromatic substitution (S_NAr) when attacked by a soft thiolate nucleophile. This forms a transient Meisenheimer complex, which subsequently collapses to extrude sulfur dioxide gas and release the free secondary amine[2].

Mechanism N1 Nosyl-Protected Amine (Tertiary Sulfonamide) N2 Thiolate Attack (Nucleophilic Aromatic Substitution) N1->N2 N3 Meisenheimer Complex (Transient Intermediate) N2->N3 N4 SO2 Extrusion & Thioether Formation N3->N4 N5 Free Secondary Amine (Target Scaffold) N4->N5

Mechanistic pathway of Nosyl group deprotection via a transient Meisenheimer complex.

Step-by-Step Methodology:

  • Preparation: Dissolve the N4-substituted 1-nosyl-1,4-diazepane (2.0 mmol) in anhydrous acetonitrile (MeCN, 10 mL).

  • Reagent Addition: Add K₂CO₃ (6.0 mmol) followed by thiophenol (4.0 mmol). Safety Note: Thiophenol is highly malodorous and toxic; perform this step strictly in a fume hood. Odorless 1-dodecanethiol may be substituted if necessary.

  • Reaction: Stir the suspension at 50 °C for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Orthogonal Purification (Self-Validation): Dilute the mixture with water (20 mL) and extract with Ethyl Acetate (EtOAc, 30 mL). To separate the desired free amine from the 2-nitrophenyl phenyl sulfide byproduct, extract the organic layer with 1M HCl (2 × 20 mL).

  • Isolation: The target amine protonates and moves to the aqueous layer, leaving the neutral thioether byproduct in the organic layer. Basify the aqueous layer to pH 12 with 2M NaOH and back-extract with DCM (3 × 20 mL). Dry and concentrate to yield the highly pure, unsymmetrically substituted 1,4-diazepane.

References

  • Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. National Institutes of Health (NIH).[Link]

  • Ns strategies: a highly versatile synthetic method for amines. Royal Society of Chemistry (RSC).[Link]

  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. National Institutes of Health (NIH).[Link]

Sources

Application

Application Note: Selective N4-Alkylation of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Application: Scaffold functionalization for library generation, GPCR ligands, and kinase inhibitors. Executive Summary & Mechanistic Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Application: Scaffold functionalization for library generation, GPCR ligands, and kinase inhibitors.

Executive Summary & Mechanistic Rationale

1,4-Diazepanes (homopiperazines) are privileged structural motifs in medicinal chemistry. However, the selective functionalization of the two secondary amines within the 1,4-diazepane ring is notoriously challenging due to their nearly identical pKa values and steric profiles, which frequently leads to unwanted over-alkylation.

To circumvent this, mono-protection with a 2-nitrophenylsulfonyl (nosyl, Ns) group at the N1 position is employed. While the nosyl group is famously utilized to activate primary amines for alkylation (the Fukuyama amine synthesis) [1], in this specific scaffold, it serves strictly as an orthogonal protecting group. It effectively masks N1 as an unreactive tertiary sulfonamide, directing standard SN​2 alkylation exclusively to the free secondary amine at N4 [2].

The nosyl group is highly advantageous because it remains completely robust under the basic conditions required for N4-alkylation, yet it can be cleaved post-alkylation under exceptionally mild conditions (e.g., thiophenol and base). This orthogonal deprotection avoids the harsh acidic or reductive environments required for Boc or Benzyl removal, thereby preserving sensitive functional groups on the newly installed N4-alkyl chain.

Workflow A 1-Nosyl-1,4-diazepane (Secondary Amine) B N4-Alkylation (R-X, Base, Solvent) A->B Nucleophilic Attack C 1-Ns-4-Alkyl-1,4-diazepane (Tertiary Amine) B->C HX Elimination D Nosyl Deprotection (PhSH, Base) C->D Orthogonal Cleavage E 4-Alkyl-1,4-diazepane (Target Scaffold) D->E SO2 Release

Workflow for N4-alkylation and subsequent deprotection of 1-nosyl-1,4-diazepane.

Experimental Design & Optimization

A self-validating protocol requires careful selection of reagents to ensure high conversion while minimizing side reactions.

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is the preferred heterogeneous base. Its mild nature scavenges the generated hydrohalic acid without inducing E2 elimination of the alkyl halide electrophile—a common failure point when using stronger bases like NaH or DBU.

  • Solvent Selection: Acetonitrile (MeCN) provides an optimal polar aprotic environment that enhances the nucleophilicity of the N4 amine while allowing for a highly streamlined aqueous workup. For sterically hindered electrophiles (e.g., secondary alkyl bromides), substituting MeCN with DMF and upgrading the base to Cs2​CO3​ accelerates the reaction via the "cesium effect."

LogicTree Substrate N4-Alkylation Optimization Solvent Solvent Selection Substrate->Solvent Base Base Selection Substrate->Base MeCN Acetonitrile (MeCN) Optimal SN2 kinetics Solvent->MeCN Preferred DMF DMF For sterically hindered R-X Solvent->DMF Alternative K2CO3 Potassium Carbonate Mild, minimizes E2 Base->K2CO3 Preferred DIPEA DIPEA Homogeneous, avoids salts Base->DIPEA Alternative

Optimization logic tree for solvent and base selection during N-alkylation.

Table 1: Optimization of N4-Alkylation Conditions
EntryElectrophileSolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Benzyl BromideMeCN K2​CO3​ 60492 Clean SN​2 conversion; no E2 side products observed.
2Benzyl BromideDMF K2​CO3​ 60488Slightly lower isolated yield due to aqueous workup losses.
3Benzyl BromideMeCNDIPEA60675Slower kinetics compared to the heterogeneous carbonate system.
42-BromopropaneMeCN K2​CO3​ 801265Steric hindrance reduces SN​2 rate; minor E2 elimination observed.
52-BromopropaneDMF Cs2​CO3​ 80881 Cesium effect successfully accelerates alkylation of hindered electrophiles.

Step-by-Step Methodologies

Protocol A: Selective N4-Alkylation

Objective: Alkylate the free secondary amine at position 4 while maintaining the integrity of the N1-nosyl group.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane (1.0 equiv) and anhydrous K2​CO3​ (2.5 equiv).

  • Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (MeCN) to achieve a substrate concentration of 0.2 M. Stir at room temperature for 10 minutes to ensure uniform suspension.

  • Electrophile Addition: Add the desired alkyl halide (1.1 equiv) dropwise via syringe. Causality Note: A slight excess of electrophile ensures complete conversion, while dropwise addition prevents localized thermal spikes.

  • Heating & IPC (In-Process Control): Attach a reflux condenser and heat the mixture to 60 °C. Monitor the reaction via LC-MS.

    • Self-Validation Check: The reaction is complete when the starting material mass [M+H]+ disappears and the target alkylated mass [M+R+H]+ becomes the dominant peak (typically 2–4 hours for primary halides).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with ethyl acetate (EtOAc).

  • Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and distilled water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify the crude product via silica gel flash chromatography (typically using a gradient of DCM/MeOH) to yield the pure 1-Ns-4-alkyl-1,4-diazepane.

Protocol B: Orthogonal Nosyl Deprotection (Downstream Processing)

Objective: Cleave the N1-nosyl group to reveal the free secondary amine for subsequent library generation or coupling [1].

  • Reaction Setup: Dissolve the purified 1-Ns-4-alkyl-1,4-diazepane (1.0 equiv) in anhydrous MeCN (0.1 M).

  • Reagent Addition: Add K2​CO3​ (3.0 equiv) followed by Thiophenol (PhSH) (1.5 equiv). Causality Note: Thiophenol acts as a soft nucleophile, attacking the electron-deficient sulfur of the nosyl group to form a Meisenheimer complex, which collapses to release SO2​ and the free amine.

  • Reaction Execution: Stir the mixture at 50 °C for 2–4 hours. Monitor by LC-MS for the disappearance of the nosylated mass.

  • Self-Validating Acid-Base Extraction:

    • Concentrate the reaction mixture and partition between Dichloromethane (DCM) and 1M aqueous HCl.

    • Causality Note: The target 4-alkyl-1,4-diazepane is a basic secondary amine and will protonate, moving into the aqueous phase. The cleaved nosyl byproduct (phenyl(2-nitrophenyl)sulfane) and unreacted thiophenol remain neutral/acidic and stay in the DCM layer.

    • Discard the DCM layer. Wash the aqueous layer once more with fresh DCM to ensure complete removal of sulfur byproducts.

    • Basify the aqueous layer to pH > 10 using 2M NaOH. Extract the liberated free amine with DCM (3x).

    • Dry the combined organic layers over Na2​SO4​ and concentrate to yield the highly pure 4-alkyl-1,4-diazepane, often bypassing the need for further chromatography.

References

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. URL: [Link]

Method

Application Note: Selective Nosyl Group Removal from 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane

Introduction & Strategic Rationale 1,4-Diazepane (homopiperazine) is a privileged scaffold in drug discovery, frequently utilized in the design of kinase inhibitors and GPCR ligands. However, differentiating its two iden...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

1,4-Diazepane (homopiperazine) is a privileged scaffold in drug discovery, frequently utilized in the design of kinase inhibitors and GPCR ligands. However, differentiating its two identical secondary amines is a notorious synthetic challenge. The introduction of the 2-nitrobenzenesulfonyl (nosyl or o-Ns) group to form 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane elegantly solves this issue. The nosyl group not only protects one nitrogen atom but also provides strict orthogonality: it is completely stable to the acidic conditions used for Boc removal (e.g., TFA) and the hydrogenolysis conditions used for Cbz cleavage[1].

Once the unprotected nitrogen at the 4-position is functionalized, the nosyl group must be removed. This application note provides a comprehensive guide to the causality, quantitative optimization, and step-by-step execution of nosyl deprotection from the 1,4-diazepane core.

Mechanistic Causality: The Fukuyama Deprotection

Unlike standard protecting groups that require harsh acids, bases, or transition metals for cleavage, the nosyl group is removed via a mild Nucleophilic Aromatic Substitution (SNAr) [2].

Why Thiophenol and Mild Base?

The electron-withdrawing nature of the ortho-nitro group heavily activates the aromatic ring toward nucleophilic attack[3].

  • Nucleophile Selection : Thiophenol (PhSH) is the reagent of choice. Its pKa (~6.6) allows it to be easily deprotonated by mild bases (like K₂CO₃ or LiOH) to form a highly nucleophilic, "soft" thiolate anion[2].

  • Meisenheimer Complex Formation : The thiolate attacks the ipso-carbon of the nosyl ring, forming a transient Meisenheimer complex[4].

  • Irreversible Cleavage : The complex collapses, expelling a sulfinate anion which spontaneously extrudes sulfur dioxide (SO₂) gas, yielding the free 1,4-diazepane derivative and a 2-nitrophenyl thioether byproduct[2].

Mechanism N1 1-Nosyl-1,4-diazepane + Thiolate Anion N2 Meisenheimer Complex (Transient Intermediate) N1->N2 SNAr Attack N3 Free 1,4-diazepane Derivative N2->N3 Collapse & Cleavage N4 2-Nitrophenyl Thioether + SO2 (Gas) N2->N4 Byproducts

Mechanism of nosyl deprotection via a transient Meisenheimer complex.

Quantitative Method Comparison

The choice of deprotection conditions depends on the scale of the reaction and the tolerance for odorous reagents. The table below synthesizes quantitative data for various mild deprotection methods applicable to 1,4-diazepane derivatives[1][3][4].

Deprotection MethodReagentsSolventTempTimeYield (%)Odor / Workup Complexity
Standard Solution Thiophenol, K₂CO₃MeCN50°C40-120 min85–95%High odor; requires basic wash
Mild / Odorless Mercaptoacetic acid, LiOHDMFRT2–4 hrs80–90%Low odor; simple aqueous extraction
Solid-Supported PS-Thiophenol, Cs₂CO₃THF80°C (MW)3 mins>90%Odorless; simple filtration

Validated Experimental Protocols

Protocol A: Standard Thiophenol-Mediated Cleavage (Scale-Up Optimized)

This protocol is adapted from the classic Fukuyama amine synthesis and is ideal for multi-gram scale-up due to the low cost of reagents[3][5].

Materials:

  • Substituted 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (MeCN), anhydrous

  • 1M NaOH solution (aqueous)

Step-by-Step Procedure:

  • Initiation : In a round-bottomed flask equipped with a magnetic stir bar, dissolve the nosylated 1,4-diazepane derivative in anhydrous MeCN (approx. 0.1 M concentration)[5].

  • Reagent Addition : Add K₂CO₃ (2.5 eq) to the solution, followed by the dropwise addition of thiophenol (2.5 eq)[5]. Caution: Thiophenol is highly odorous and toxic; perform this step in a well-ventilated fume hood.

  • Incubation : Attach a reflux condenser and heat the reaction mixture in an oil bath at 50°C for 40 to 120 minutes[3].

  • In-Process Control : Monitor the reaction via LC-MS or TLC (Ninhydrin stain is recommended to visualize the liberated secondary amine).

  • Quench & Extraction : Once complete, cool the mixture to room temperature. Dilute with water and extract the aqueous phase with Dichloromethane (DCM) three times[3].

  • Thiophenol Removal (Critical) : Combine the organic extracts and wash sequentially with 1M NaOH (2x) to deprotonate and partition any unreacted thiophenol into the aqueous layer[5].

  • Isolation : Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected 1,4-diazepane[5].

Workflow S1 Step 1: Reaction Setup Diazepane + PhSH + K2CO3 in MeCN S2 Step 2: Incubation Heat at 50°C for 40-120 mins S1->S2 S3 Step 3: In-Process Control Monitor by LC-MS / TLC S2->S3 S4 Step 4: Aqueous Quench Dilute with H2O, Extract with DCM S3->S4 S5 Step 5: Basic Wash Wash with 1M NaOH to remove PhSH S4->S5 S6 Step 6: Isolation Dry over MgSO4, Concentrate S5->S6

Experimental workflow for standard thiophenol-mediated nosyl deprotection.

Protocol B: Microwave-Assisted Solid-Supported Cleavage (Library Synthesis)

For medicinal chemists synthesizing libraries of 1,4-diazepane analogs, liquid thiophenol creates a purification bottleneck. This protocol utilizes Polymer-Supported (PS) thiophenol for an accelerated, odorless workflow[1].

Step-by-Step Procedure:

  • Setup : In a microwave reactor vial, dissolve the nosylated 1,4-diazepane (1.0 eq) in anhydrous THF[1].

  • Resin Addition : Add Cesium carbonate (Cs₂CO₃, 3.0 eq) and PS-thiophenol resin (2.0–3.0 eq)[1].

  • Microwave Irradiation : Seal the vial and subject it to microwave irradiation at 80°C for 3 cycles of 1 minute each[1].

  • Filtration : Cool the vial to room temperature. Filter the reaction mixture through a Celite pad or fritted syringe to remove the resin and inorganic salts[1].

  • Resin Wash : Wash the resin thoroughly with THF and DCM to ensure complete recovery of the product[1].

  • Concentration : Evaporate the filtrate under reduced pressure to afford the pure 1,4-diazepane derivative. No basic aqueous workup is required.

References

  • Benchchem. Deprotection of Nitrophenylsulfonyl (Nosyl) Group Under Mild Conditions: Application Notes and Protocols. Available at:3

  • Benchchem. Application Notes and Protocols: Selective Removal of the Nosyl Protecting Group Using Thiols. Available at: 2

  • Organic Syntheses. Facile deprotection of N,N-disubstituted 2-nitrobenzenesulfonamides. Available at: 4

  • Benchchem. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent. Available at:5

  • Benchchem. Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. Available at: 1

Sources

Application

Advanced Application Note: 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane in Drug Discovery and Asymmetric Synthesis

Executive Summary The 1,4-diazepane (homopiperazine) ring is a privileged structural motif in medicinal chemistry, frequently embedded in the scaffolds of kinase inhibitors, GPCR ligands, and CNS-active therapeutics. How...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-diazepane (homopiperazine) ring is a privileged structural motif in medicinal chemistry, frequently embedded in the scaffolds of kinase inhibitors, GPCR ligands, and CNS-active therapeutics. However, the asymmetric synthesis of functionalized 1,4-diazepanes has historically been plagued by low yields, harsh cyclization conditions, and racemization. The introduction of the 2-nitrophenylsulfonyl (o-nosyl) group has revolutionized this synthetic pathway.

This application note details the mechanistic rationale, comparative advantages, and validated protocols for utilizing 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane derivatives in drug discovery, with a specific focus on the scalable synthesis of the Rho-kinase (ROCK) inhibitor Ripasudil.

Mechanistic Rationale: The Fukuyama-Mitsunobu Paradigm

In traditional synthetic routes, the cyclization of linear diamino alcohols to form the 7-membered 1,4-diazepane ring relied on standard carbamate protecting groups (e.g., Cbz or Boc). These routes required the pre-activation of the alcohol (e.g., via mesylation) followed by cyclization using strong bases like sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures[1]. Such harsh conditions frequently led to the epimerization of chiral centers and poor reproducibility.

The Fukuyama-Mitsunobu cyclization elegantly circumvents these issues. By protecting the secondary amine with an o-nosyl group, the pKa of the N-H bond is drastically lowered to approximately 9[2]. This heightened acidity allows the nitrogen to act as a highly efficient nucleophile in the Mitsunobu reaction.

  • Causality of Reagent Choice: The use of Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh3) allows for the in situ activation of the alcohol and subsequent intramolecular displacement by the nosyl-protected amine under extremely mild conditions (< 5°C). This completely suppresses elimination byproducts and preserves the stereochemical integrity of the molecule (>99.9% ee)[1][3].

Key Application: Synthesis of ROCK Inhibitors (Ripasudil)

Ripasudil hydrochloride hydrate (Glanatec®) is a targeted small-molecule ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension[4]. It lowers intraocular pressure (IOP) by directly acting on the trabecular meshwork to increase aqueous humor outflow. The late-stage coupling of a chiral, nosyl-derived 1,4-diazepane core with an isoquinoline sulfonyl chloride is the cornerstone of its commercial manufacturing[5].

ROCK_Pathway RhoA RhoA (Active) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLCP MLCP (Inactivated) ROCK->MLCP Phosphorylates MLC p-MLC (Active) ROCK->MLC Phosphorylates Contraction Actomyosin Contraction (Trabecular Meshwork) MLC->Contraction Induces IOP Elevated Intraocular Pressure Contraction->IOP Causes Ripasudil Ripasudil (Homopiperazine Core) Ripasudil->ROCK Inhibits

Fig 1: Mechanism of action for Ripasudil via ROCK pathway inhibition in the trabecular meshwork.

Synthetic Workflow Visualization

Synthetic_Workflow A Chiral Amino Alcohol (Starting Material) B N-Nosylation (NsCl, NaHCO3) A->B C Fukuyama-Mitsunobu (DIAD, PPh3) B->C Forms Ns-Tether D Nosyl Deprotection (PhSH, K2CO3) C->D 1,4-Diazepane Core E Late-Stage Coupling (Sulfonyl Chloride) D->E Free Sec-Amine

Fig 2: Convergent synthetic workflow for chiral 1,4-diazepane APIs using the nosyl strategy.

Comparative Data Analysis

The transition from traditional carbamate protecting groups to the nosyl group provides measurable improvements in yield, purity, and operational safety.

ParameterConventional Route (Cbz/Boc)Advanced Route (Nosyl)
Activation Strategy Mesylation / HalogenationMitsunobu (In situ activation)
Cyclization Reagents NaH, DMSODIAD, PPh3, THF
Cyclization Temp 60°C< 5°C
Deprotection H2, Pd/C (Cbz) or Strong Acid (Boc)Thiophenol, K2CO3 (Mild SNAr)
Overall Yield < 50%85.7%
Optical Purity (ee) Significant Racemization> 99.9% ee

Data synthesized from multi-kilogram scale process optimizations[1][3].

Validated Experimental Protocols

The following protocols represent a self-validating system for the synthesis and utilization of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane. Quality control (QC) checkpoints are embedded to ensure mechanistic fidelity.

Protocol A: Intramolecular Fukuyama-Mitsunobu Cyclization

Objective: Synthesis of (S)-tert-butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate.

  • Preparation: In a rigorously dried reactor under nitrogen, dissolve (S)-tert-butyl (3-hydroxypropyl)(2-((2-nitrophenyl)sulfonamido)propyl)carbamate (1.0 eq) and Triphenylphosphine (1.1 eq) in anhydrous Tetrahydrofuran (THF) (approx. 8.5 volumes)[1].

  • Thermal Control: Cool the reactor internally to < 5°C. Causality: Maintaining low temperatures prevents the premature decomposition of the Mitsunobu betaine intermediate and suppresses intermolecular dimerization.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.35 eq) dropwise over 2 hours. Causality: DIAD is preferred over DEAD due to its liquid state at room temperature and superior safety profile at scale.

  • Reaction: Stir the mixture at room temperature for 14 hours.

  • Validation Checkpoint (QC): Sample the reaction for HPLC analysis. The reaction is deemed complete when the starting amino alcohol is < 1.0% relative area.

  • Workup: Quench with water, extract with ethyl acetate, and concentrate. The byproduct, triphenylphosphine oxide, can be precipitated by triturating the residue with petroleum ether[1].

  • Expected Outcome: Yellow solid; Yield ~85%; Chiral GC purity >99.9% ee.

Protocol B: Mild Nosyl Deprotection via Thiophenolate

Objective: Cleavage of the nosyl group to yield the free secondary amine, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.

  • Preparation: Dissolve the nosyl-protected diazepane (1.0 eq) from Protocol A in Acetonitrile (MeCN) (approx. 7.5 volumes). Add Potassium Carbonate (K2CO3) (2.0 eq)[1].

  • Nucleophilic Attack: Gradually add Thiophenol (PhSH) (3.0 eq) while maintaining the internal temperature below 20°C.

    • Causality: K2CO3 deprotonates thiophenol to form the highly nucleophilic thiophenolate anion. This soft nucleophile attacks the electron-deficient aromatic ring of the nosyl group (via a Meisenheimer complex), releasing sulfur dioxide and the free amine. This specific SNAr mechanism avoids the use of strong acids that would prematurely cleave the Boc group[1][5].

  • Reaction: Stir at 20°C for 18 hours.

  • Validation Checkpoint (QC): Monitor via TLC or LC-MS for the disappearance of the yellow nosyl intermediate and the evolution of SO2 gas.

  • Workup: Perform a pH-controlled aqueous extraction to remove the resulting diphenyl disulfide byproduct.

  • Expected Outcome: Free amine isolated in ~65-75% yield with 98% purity[5].

Protocol C: Late-Stage Sulfonylation (Ripasudil API Synthesis)

Objective: Coupling of the homopiperazine core with an isoquinoline pharmacophore.

  • Coupling: Dissolve the deprotected Boc-diazepane (1.0 eq) and Triethylamine (TEA) (2.0 eq) in MeCN. Slowly add 4-fluoroisoquinoline-5-sulfonyl chloride (1.05 eq)[4][5].

    • Causality: TEA acts as an acid scavenger to neutralize the HCl generated during sulfonamide bond formation, preventing the protonation of the nucleophilic amine and driving the reaction to completion.

  • Boc Deprotection: Treat the resulting intermediate with 4 M HCl in ethyl acetate to cleave the Boc group[5].

  • API Isolation: Neutralize with aqueous NaOH to isolate the free base, then treat with 1 M HCl/EtOH and crystallize from H2O/acetone to yield Ripasudil hydrochloride dihydrate[5].

  • Validation Checkpoint (QC): XRPD (X-ray Powder Diffraction) to confirm the stable dihydrate polymorph; HPLC purity >99.8%.

Sources

Method

NMR characterization and assignment of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane

Application Note: NMR Characterization and Complete Resonance Assignment of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane Executive Summary 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane is a critical intermediate in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Characterization and Complete Resonance Assignment of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane

Executive Summary

1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane is a critical intermediate in the synthesis of complex nitrogenous heterocycles, kinase inhibitors, and GPCR ligands. The 2-nitrophenylsulfonyl (nosyl or Ns) group is a highly versatile protecting and activating moiety, enabling the selective mono-alkylation of amines under mild conditions[1]. Furthermore, facile deprotection of N,N-disubstituted 2-nitrobenzenesulfonamides can be achieved via treatment with a thiolate nucleophile, proceeding through a Meisenheimer complex to yield the free secondary amine[2].

Accurate structural validation of this intermediate is essential to ensure regioselectivity in downstream functionalization. This application note details a self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously assign the 1 H and 13 C resonances of the unsymmetrical nosyl-homopiperazine scaffold.

Experimental Protocol & Causality

To ensure reproducibility and high-resolution data, the experimental design must account for the specific chemical properties of the nosylated homopiperazine.

Sample Preparation (The "Why")
  • Solvent Selection: The sample (15–20 mg) is dissolved in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is selected over protic solvents (like CD 3​ OD) to prevent the rapid deuterium exchange of the secondary amine proton (N4-H), allowing it to be observed as a broad singlet.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (CHCl 3​ at 7.26 ppm for 1 H, 77.16 ppm for 13 C) is used for precise chemical shift calibration.

NMR Acquisition Parameters

Data should be acquired on a 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm inverse-detection multinuclear probe at 298 K.

  • 1D 1 H NMR: Standard 30° pulse sequence (zg30), 16 scans, 2-second relaxation delay (D1) to ensure quantitative integration of the aliphatic protons.

  • 1D 13 C NMR: Proton-decoupled sequence (zgpg30), 1024 scans, 2-second D1.

  • 2D COSY (Correlation Spectroscopy): Gradient-selected magnitude COSY (cosygpqf), 128 t1 increments, 4 scans per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Phase-sensitive, gradient-selected (hsqcedetgpsisp2.2), optimized for 1JCH​=145 Hz.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Gradient-selected (hmbcgplpndqf), optimized for long-range couplings nJCH​=8 Hz.

Structural Elucidation & Self-Validating Logic

The introduction of the strongly electron-withdrawing nosyl group at N1 breaks the symmetry of the 1,4-diazepane ring, resulting in overlapping multiplets in the aliphatic region. A sequential 1D to 2D workflow is required to break this degeneracy.

NMR_Workflow A Sample Preparation (CDCl3, 298 K) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D COSY (Aliphatic Spin Systems) B->C D 2D HSQC (Direct C-H Mapping) B->D E 2D HMBC (Nosyl-Diazepane Linkage) C->E D->E F Final Structural Assignment E->F

Fig 1: Sequential 1D and 2D NMR workflow for complete structural elucidation.

Step 1: 1D Analysis & Spin System Extraction (COSY)

The 1 H spectrum is divided into the aromatic nosyl region (7.60–8.10 ppm) and the aliphatic diazepane region (1.70–3.60 ppm). Using 2D COSY, the aliphatic region is separated into two isolated spin systems interrupted by the heteroatoms (N1 and N4):

  • System A (C2-C3): A 4-proton network.

  • System B (C5-C6-C7): A 6-proton network centered around the heavily shielded C6 central methylene (~1.85 ppm).

Step 2: The HMBC Self-Validation Check

The critical challenge is distinguishing the C-2/C-7 methylenes (adjacent to the nosylated N1) from the C-3/C-5 methylenes (adjacent to the free N4 amine). This is resolved via a self-validating HMBC check.

The quaternary C-1' carbon of the nosyl group (132.5 ppm) is unambiguously identified via its 2J correlation from the aromatic H-6' proton (8.05 ppm). In the HMBC spectrum, this C-1' carbon shows a strong 3JCH​ correlation specifically to the aliphatic protons at 3.45 and 3.52 ppm. Because 3J coupling successfully bridges the sulfonamide linkage (H–C–N–S–C), these protons are definitively assigned as H-2 and H-7. The protons at 2.90 and 2.95 ppm show no such correlation, confirming their position at C-5 and C-3.

HMBC_Network cluster_0 Diazepane Ring cluster_1 Nosyl Group H27 H-2 & H-7 (3.45 - 3.52 ppm) C27 C-2 & C-7 (48.5 - 49.2 ppm) H27->C27 ¹J_CH (HSQC) C1 C-1' (Quaternary) (132.5 ppm) H27->C1 ³J_CH (via SO2) H6 H-6' (Aromatic) (8.05 ppm) H6->C1 ²J_CH

Fig 2: Key HMBC and HSQC correlations validating the nosyl-diazepane linkage.

Tabulated NMR Assignments

The following table summarizes the quantitative data derived from the 1D and 2D NMR experiments, providing a clear reference standard for synthetic chemists.

PositionFragment 1 H Chemical Shift (ppm), Mult., J (Hz) 13 C Chemical Shift (ppm)Key HMBC Correlations ( 2J , 3J )
1' Nosyl (C-SO 2​ )-132.5H-3', H-5', H-6', H-2, H-7
2' Nosyl (C-NO 2​ )-148.2H-4', H-6'
3' Nosyl (CH)7.72, dd, J = 7.8, 1.5124.1C-1', C-5'
4' Nosyl (CH)7.67, td, J = 7.8, 1.5131.8C-2', C-6'
5' Nosyl (CH)7.74, td, J = 7.8, 1.5133.5C-1', C-3'
6' Nosyl (CH)8.05, dd, J = 7.8, 1.5130.2C-2', C-4', C-1'
2 Diazepane (CH 2​ )3.45, m, 2H48.5C-3, C-7, C-1'
3 Diazepane (CH 2​ )2.95, m, 2H46.1C-2, C-5
4 Diazepane (NH)1.70, br s, 1H--
5 Diazepane (CH 2​ )2.90, m, 2H47.8C-6, C-3
6 Diazepane (CH 2​ )1.85, m, 2H29.5C-5, C-7
7 Diazepane (CH 2​ )3.52, m, 2H49.2C-6, C-2, C-1'

(Note: Spectra acquired in CDCl 3​ at 400 MHz. Chemical shifts are referenced to residual CHCl 3​ .)

References

  • A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia MDPI - Molecules (2020). Discusses the Ns-strategy developed by Kan and Fukuyama for selective protection and N-alkylation. URL:[Link]

  • Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine Organic Syntheses (2002). Details the mechanism of Meisenheimer complex formation during nosyl deprotection. URL:[Link]

  • High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Elsevier (2016). Authoritative text on the optimization and interpretation of 2D HSQC and HMBC pulse sequences. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Deprotection of 2-Nitrophenylsulfonyl (Nosyl) from 1,4-Diazepane

Introduction The 2-nitrophenylsulfonyl (Nosyl or Ns) group is a cornerstone in modern amine synthesis, originally pioneered by Fukuyama . Unlike the highly robust tosyl group, the nosyl group can be cleaved under remarka...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-nitrophenylsulfonyl (Nosyl or Ns) group is a cornerstone in modern amine synthesis, originally pioneered by Fukuyama . Unlike the highly robust tosyl group, the nosyl group can be cleaved under remarkably mild conditions via an SNAr mechanism. The deprotection involves the addition of a thiolate to the electron-deficient aromatic ring, forming a transient Meisenheimer complex. Subsequent expulsion of the sulfinate anion releases sulfur dioxide and the free amine.

However, applying this methodology to 1,4-diazepane —a highly polar, seven-membered cyclic diamine—presents unique challenges. Researchers frequently encounter stalled reactions, incomplete conversion, or intractable product mixtures. This guide provides field-proven insights to troubleshoot these specific issues, ensuring high-yielding and pure 1,4-diazepane derivatives.

G cluster_0 Troubleshooting: Choice of Thiol Start Nosyl-Protected 1,4-Diazepane Thiolate Addition of Thiolate (Base + Thiol) Start->Thiolate Intermediate Meisenheimer Complex (SNAr Intermediate) Thiolate->Intermediate Nucleophilic Attack Cleavage SO2 Extrusion & Amine Release Intermediate->Cleavage Expulsion of Sulfinate Mercapto 2-Mercaptoethanol (Polar Thiol) Cleavage->Mercapto Standard Octane 1-Octanethiol (Lipophilic Thiol) Cleavage->Octane Optimized PSThiol PS-Thiophenol (Solid-Supported) Cleavage->PSThiol Solid-Phase Issue Co-elution with Polar Diazepane Mercapto->Issue Sol1 Easy Separation (Non-polar byproduct) Octane->Sol1 Sol2 Simple Filtration (Resin-bound byproduct) PSThiol->Sol2

Mechanistic workflow of Nosyl deprotection and troubleshooting logic based on thiol selection.

Frequently Asked Questions (FAQs)

Q1: My reaction shows complete conversion by TLC, but I cannot separate the deprotected 1,4-diazepane from the reaction mixture. What is happening? A1: The standard Fukuyama deprotection utilizes 2-mercaptoethanol and a base like DBU. While effective for cleavage, the resulting byproduct is bis(2-hydroxyethyl)disulfide. Because 1,4-diazepane is a highly polar heterocycle, it frequently co-elutes with this polar disulfide byproduct during silica gel chromatography. This issue is well-documented in the synthesis of chiral diazepanes, where standard conditions yield persistently contaminated products .

Q2: How can I resolve this co-elution issue without using harsh conditions? A2: The causality of the separation issue lies in the matching polarities of the product and the thiol byproduct. By switching the nucleophile to a highly lipophilic thiol, such as 1-octanethiol or 1-dodecanethiol , the resulting disulfide byproduct becomes extremely non-polar. This allows for a simple acid-base extraction or a straightforward chromatographic separation, leaving the pure polar 1,4-diazepane behind .

Q3: My reaction with thiophenol and K₂CO₃ is stalling, resulting in incomplete deprotection. Why? A3: Incomplete deprotection often stems from poor thiolate solubility or insufficient nucleophilicity in your chosen solvent system. 1,4-Diazepane is sterically hindered compared to linear primary amines. When using K₂CO₃ in acetonitrile, the generation of the active thiolate can be kinetically slow. Switching to a homogeneous organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a more soluble inorganic base like Cs₂CO₃ in DMF significantly accelerates the formation of the Meisenheimer complex, driving the reaction to completion.

Q4: Is there a way to avoid liquid-liquid extraction entirely? A4: Yes. Utilizing a polymer-supported thiol (e.g., PS-thiophenol) allows you to perform the deprotection in the solid phase. The nosyl group is transferred to the resin, and the pure amine is isolated by simple filtration. This method has been validated for the high-yielding, rapid deprotection of secondary nosylamides .

Quantitative Data Comparison

Table 1: Comparison of Deprotection Conditions for Nosyl-1,4-Diazepane

Thiol ReagentBaseSolventByproduct PolaritySeparation DifficultyTypical Yield
2-Mercaptoethanol DBUMeCNHighHard (Co-elution)~70% (Contaminated)
Thiophenol K₂CO₃DMFModerateModerate~80%
1-Octanethiol DBUMeCNVery LowEasy (Extraction)>85% (Pure)
PS-Thiophenol Cs₂CO₃THF/DMFSolid-SupportedVery Easy (Filtration)>90% (Pure)

Validated Experimental Protocols

Protocol A: Liquid-Phase Deprotection using 1-Octanethiol (Self-Validating System)

This protocol leverages the lipophilicity of 1-octanethiol to ensure the byproduct is easily separated from the polar 1,4-diazepane core. The acid-base extraction serves as a self-validating step: if the product is successfully isolated in the final organic layer, the cleavage was successful and the lipophilic impurities have been definitively purged.

  • Reaction Setup: Dissolve the N-nosyl-1,4-diazepane derivative (1.0 equiv) in anhydrous acetonitrile to achieve a 0.1 M concentration.

  • Reagent Addition: Add DBU (2.0 equiv) followed by 1-octanethiol (3.0 equiv). The reaction mixture will typically turn bright yellow, indicating the formation of the thiolate and the subsequent Meisenheimer complex.

  • Monitoring: Stir at room temperature for 30–60 minutes. Monitor the disappearance of the starting material via TLC or HPLC.

  • Quenching & Initial Extraction: Once complete, concentrate the mixture in vacuo. Take up the crude residue in ethyl acetate and wash with 10% aqueous Na₂CO₃ to remove acidic impurities.

  • Acid-Base Purification (Self-Validation): Extract the organic layer with 1M HCl. The basic 1,4-diazepane will protonate and move to the aqueous layer, leaving the lipophilic octyl disulfide byproduct in the organic layer. Separate the layers, then basify the aqueous layer to pH > 10 using 1M NaOH, and back-extract with dichloromethane.

  • Isolation: Dry the combined dichloromethane layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure 1,4-diazepane.

Workflow Step1 1. Reaction Setup 1-Octanethiol + DBU Step2 2. Stir at RT Monitor by TLC Step1->Step2 Step3 3. Acid/Base Extraction Isolate via pH Shift Step2->Step3 Step4 4. Organic Phase Concentration Step3->Step4 Step5 5. Pure 1,4-Diazepane Product Isolation Step4->Step5

Step-by-step experimental workflow for the optimized liquid-phase deprotection using 1-octanethiol.

Protocol B: Solid-Phase Deprotection using PS-Thiophenol

This protocol is ideal for parallel synthesis or when aqueous workups must be avoided.

  • Resin Preparation: Swell PS-thiophenol resin (2.0 equiv based on loading capacity) in anhydrous THF for 15 minutes in a sealed vial.

  • Reaction Setup: Add the N-nosyl-1,4-diazepane (1.0 equiv) and Cs₂CO₃ (3.0 equiv) directly to the suspension.

  • Agitation: Shake the mixture gently at room temperature for 16–24 hours. (Note: Microwave irradiation at 120 °C can reduce this reaction time to approximately 6 minutes).

  • Filtration: Filter the resin through a sintered glass funnel. Wash the resin sequentially with THF and dichloromethane to ensure all free amine is recovered.

  • Isolation: Evaporate the combined filtrates to obtain the highly pure 1,4-diazepane.

References

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359.[Link][1]

  • Crestey, F., Witt, M., Jaroszewski, J. W., & Franzyk, H. (2009). Expedite Protocol for Construction of Chiral Regioselectively N-Protected Monosubstituted Piperazine, 1,4-Diazepane, and 1,4-Diazocane Building Blocks. The Journal of Organic Chemistry, 74(15), 5652-5655.[Link][2]

  • Cardullo, F., Donati, D., Merlo, G., Paio, A., Salaris, M., & Taddei, M. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(19), 2996-2998.[Link][3]

Sources

Optimization

Technical Support Center: Purification &amp; Chromatography of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-((2-Nitrophenyl)sulfonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane (often referred to as mono-nosyl homopiperazine).

This molecule presents a unique chromatographic dichotomy: it possesses a highly polar, basic secondary amine on one side of the homopiperazine ring, and a bulky, lipophilic, strongly UV-active 2-nitrobenzenesulfonyl (nosyl) protecting group on the other[1]. This structural combination makes it a highly valuable intermediate in the Fukuyama amine synthesis and the development of bioactive heterocycles[2], but it also makes it notoriously difficult to purify using standard methods.

Part 1: Troubleshooting Guide & FAQs

Q: Why does my product streak across the entire TLC plate and tail severely on the silica column? A: The free secondary amine of the 1,4-diazepane ring (pKa ~10) interacts strongly with the acidic silanol groups (Si-OH) on standard normal-phase silica gel via hydrogen bonding and ion-exchange mechanisms[3]. To resolve this, you must "deactivate" the silica. Add 1–5% Triethylamine (TEA) or aqueous ammonia to your mobile phase. The TEA competitively binds to the acidic silanol sites, allowing your target molecule to elute in a sharp, defined band. Alternatively, switch your stationary phase to neutral or basic alumina (Al₂O₃), which lacks these highly acidic sites[3].

Q: I am seeing two major spots on UV (254 nm) during TLC. How do I definitively identify the mono-nosylated product? A: Direct nosylation of 1,4-diazepane often yields a statistical mixture of the desired mono-nosyl product and a bis-nosylated byproduct. The bis-nosylated compound will be significantly less polar (higher Rf) because both amines are protected. To self-validate your fractions, do not rely solely on UV detection. Use a Ninhydrin stain and heat the TLC plate. The mono-nosyl diazepane retains a free secondary amine, which will selectively stain yellow/brown. The bis-nosylated byproduct lacks a free amine and will not react with Ninhydrin[2].

Q: During Reverse-Phase HPLC (RP-HPLC), my peak is broad and splits. What is the root cause? A: Peak splitting in RP-HPLC for basic homopiperazines is typically caused by "mixed-mode" interactions: the nosyl group interacts with the hydrophobic C18 chains, while the basic amine interacts ionically with unendcapped silanols on the underlying silica support[1]. To fix this, ensure you are using a fully endcapped C18 column and add an acidic modifier like 0.1% Trifluoroacetic acid (TFA) to the mobile phase. TFA fully protonates the secondary amine, forcing it into a single ionization state and eliminating secondary ionic interactions, resulting in a sharp peak.

Part 2: Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each step has built-in quality control to verify the integrity of the purification.

Protocol A: Amine-Optimized Normal-Phase Flash Chromatography

Use this protocol for bulk purification of crude reaction mixtures.

  • Mobile Phase Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 ratio. Add 1% (v/v) Triethylamine (TEA). Causality: The TEA neutralizes the column, while the DCM/MeOH provides the necessary polarity to mobilize the homopiperazine core.

  • Column Pre-equilibration: Pack the silica gel column and flush it with at least 3 column volumes (CV) of the TEA-modified mobile phase. Validation: Collect the eluent and check the pH; it should be basic, confirming the silica is fully deactivated.

  • Dry Loading: Dissolve the crude 1-(2-nosyl)-1,4-diazepane in a minimal amount of DCM, add a small amount of silica gel, and evaporate to dryness. Load this powder onto the top of the column. Causality: Dry loading prevents the highly polar target molecule from dissolving in the eluent too early, which prevents band broadening.

  • Elution & Fraction Monitoring: Elute using the 95:5 DCM/MeOH (+1% TEA) system. Spot fractions on a TLC plate. Validation: Examine under UV (254 nm) to track the nosyl group, then dip in Ninhydrin and heat. Combine only the fractions that are both UV-active and Ninhydrin-positive.

Protocol B: Reverse-Phase Preparative HPLC

Use this protocol for high-purity isolation required for biological assays or downstream sensitive coupling.

  • System Setup: Equip the HPLC with an endcapped C18 preparative column (e.g., 150 x 21.2 mm, 5 µm). Set the UV detector to 210 nm and 254 nm[4].

  • Solvent System:

    • Solvent A: HPLC-grade Water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Design: Run a shallow gradient from 10% B to 60% B over 30 minutes. Causality: The mono-nosyl diazepane is relatively polar compared to standard protected amines. A shallow gradient in the high-aqueous range ensures adequate retention and separation from the highly polar unreacted 1,4-diazepane (which elutes in the void volume) and the non-polar bis-nosyl byproduct (which elutes >80% B).

  • Recovery: Pool the pure fractions. Because the product is in a TFA solution, it will be recovered as the TFA salt. To obtain the free base, neutralize with saturated aqueous NaHCO₃ and extract into Ethyl Acetate before concentrating[5].

Part 3: Quantitative Data & Phase Selection

To optimize your purification strategy, reference the empirical data summarized in the tables below.

Table 1: Mobile Phase Modifiers for Diazepane Purification

Mobile Phase SystemModifierEffect on 1-(2-Nosyl)-1,4-diazepaneRecommendation
Hexane / EtOAcNoneSevere tailing, irreversible binding to silica.Avoid for free amines.
DCM / MeOH1-5% TEASharpens peaks by neutralizing acidic silanols.Optimal for normal-phase flash chromatography.
CHCl₃ / MeOHNoneModerate tailing; better solubility than DCM.Use only with basic alumina stationary phase[3].
Water / Acetonitrile0.1% TFAProtonates amine, sharp peaks in RP-HPLC.Optimal for analytical/prep RP-HPLC[1].

Table 2: Stationary Phase Comparison

Stationary PhaseInteraction MechanismSuitability for Mono-Nosyl Diazepane
Standard Silica (Normal Phase)Hydrogen bonding, ion-exchange with silanols.Poor (unless pre-treated with basic modifiers).
Neutral/Basic AluminaDipole-dipole, minimal acidic sites.Excellent ; prevents amine protonation and tailing[3].
C18 (Reverse Phase)Hydrophobic interaction with nosyl/carbon backbone.Excellent ; requires acidic modifier to suppress mixed-mode interactions.
Amine-Functionalized SilicaNormal phase without acidic silanols.Good ; eliminates the need for TEA, but is cost-prohibitive for large scale.

Part 4: Visualizations

Below are logical workflows to assist in real-time troubleshooting and experimental planning.

G Start Analyze Chromatogram Tailing Severe Peak Tailing? Start->Tailing Coelution Co-elution with Impurities? Tailing->Coelution No AddTEA Add 1-5% TEA to Mobile Phase or use Basic Alumina Tailing->AddTEA Yes Gradient Flatten Gradient & Switch to CHCl3/MeOH Coelution->Gradient Yes Success Pure Mono-Nosyl Diazepane Coelution->Success No AddTEA->Success Gradient->Success

Decision tree for resolving common chromatographic issues with nosyl-diazepanes.

Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up (Remove Salts) Crude->Workup TLC TLC Analysis (UV & Ninhydrin) Workup->TLC Flash Flash Chromatography (Silica + 1% TEA) TLC->Flash Pure Pure 1-(2-Nosyl)- 1,4-diazepane Flash->Pure

Standard workflow for the isolation and purification of 1-(2-nosyl)-1,4-diazepane.

References

  • ACS Publications. Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. Available at: [Link]

  • MDPI. Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Available at: [Link]

  • ACS Publications. Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. Available at:[Link]

  • Chem-Station Int. Ed. Fukuyama Amine Synthesis. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals working with 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane (often referred to as o-nosyl-1,4-diazepa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals working with 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane (often referred to as o-nosyl-1,4-diazepane).

The 2-nitrophenylsulfonyl (nosyl) group is widely utilized in polyamine synthesis because it simultaneously protects secondary amines and activates the adjacent nitrogen for alkylation or Mitsunobu macrocyclization [1]. However, the rigid, highly crystalline nature of the nosyl group, combined with the diazepane ring, frequently leads to severe solubility bottlenecks. These issues manifest as stalled reactions, incomplete deprotections, and purification difficulties. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Part 1: Quantitative Solubility Profile

To prevent precipitation during critical reaction steps, solvent selection must be optimized based on the specific synthetic transformation. Below is the empirical solubility profile for 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane.

SolventSolubility Profile at 25°CRecommended Application
Hexane / Heptane Insoluble (< 1 mg/mL)Anti-solvent for crystallization and trituration.
Diethyl Ether Poor (~ 5 mg/mL)Washing crude solids to remove non-polar impurities.
Tetrahydrofuran (THF) Moderate (~ 25 mg/mL)Mitsunobu reactions (often requires gentle heating to 40°C).
Dichloromethane (DCM) Good (> 50 mg/mL)Aqueous biphasic extractions; mild N-alkylations.
Acetonitrile (MeCN) Good (> 50 mg/mL)Homogeneous Fukuyama deprotection protocols.
N,N-Dimethylformamide (DMF) Excellent (> 100 mg/mL)High-temperature N-alkylation; macrocyclization.
Part 2: Troubleshooting FAQs

Q1: My N-alkylation reaction is stalling at ~50% conversion, and I notice unreacted starting material precipitating in the flask. How do I force this to completion? Cause: The starting nosyl-diazepane has poor solubility in moderately polar solvents (like THF or DCM) once inorganic bases (e.g., K₂CO₃) and alkyl halides are introduced. This creates a heterogeneous mixture where mass transfer limits the reaction rate, causing it to stall. Solution: Switch the solvent system to a highly polar aprotic solvent like DMF or MeCN . If you are constrained to a biphasic system (e.g., DCM/Water), incorporate a phase-transfer catalyst (PTC) such as tetrabutylammonium iodide (TBAI) at 5–10 mol%. TBAI not only acts as a PTC to shuttle the reagent across the phase boundary but also facilitates an in situ Finkelstein reaction, converting sluggish alkyl chlorides/bromides into highly reactive iodides.

Q2: During the Fukuyama deprotection (nosyl removal) using thiophenol and K₂CO₃, the reaction mixture becomes a thick slurry and fails to go to completion. What is going wrong? Cause: The standard Fukuyama deprotection relies on the formation of a highly polar Meisenheimer complex intermediate [2]. In solvents where the base (K₂CO₃) or this intermediate is insoluble, the reaction stalls at the solid-liquid interface. Furthermore, thiophenol generates poorly soluble, foul-smelling diphenyl disulfide byproducts that crash out of solution. Solution: Transition to a strictly homogeneous deprotection protocol using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-mercaptoethanol in Acetonitrile (MeCN). DBU is completely miscible in organic solvents, eliminating the solid-liquid interface problem. 2-mercaptoethanol forms a water-soluble thioether byproduct, preventing precipitation and making aqueous workup significantly easier.

Q3: After deprotection, my free 1,4-diazepane product is "oiling out" instead of crystallizing. How can I isolate the pure product? Cause: Free 1,4-diazepanes are highly hygroscopic and tend to form stubborn oils when contaminated with residual solvent, unreacted thiol, or thioether byproducts from the nosyl cleavage. Solution: Perform a strict acid-base extraction rather than relying on direct crystallization. Extract the organic layer with 1M HCl (forcing the diazepane into the aqueous layer as a water-soluble hydrochloride salt). Wash the aqueous layer thoroughly with EtOAc to remove all nosyl and thiol byproducts. Finally, basify the aqueous layer to pH > 12 with NaOH, extract with DCM, and concentrate. To achieve a crystalline solid, treat the free base in DCM with ethereal HCl to precipitate the highly crystalline 1,4-diazepane HCl salt.

Part 3: Step-by-Step Experimental Methodologies
Protocol A: Homogeneous Nosyl Deprotection (Optimized for Solubility)

This protocol is self-validating: the color change confirms the formation of the intermediate, and the homogeneous nature ensures complete conversion.

  • Preparation: Dissolve 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane (1.0 eq) in anhydrous MeCN to achieve a 0.1 M concentration in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add DBU (2.5 eq) dropwise at room temperature. Validation Check: The solution must remain clear and free of precipitates.

  • Thiol Addition: Add 2-mercaptoethanol (2.0 eq) dropwise. Validation Check: The reaction will immediately turn bright yellow/orange. This color change is the visual confirmation of the Meisenheimer complex formation.

  • Reaction Monitoring: Stir at room temperature for 1–2 hours. Monitor via LC-MS or TLC (EtOAc:Hexane 1:1) until the starting material is completely consumed. The reaction will remain a homogeneous liquid throughout.

  • Workup: Concentrate the MeCN in vacuo. Redissolve the crude residue in DCM and proceed to the acid-base extraction detailed in Q3 above.

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the critical phases of the Fukuyama deprotection, highlighting exactly where solubility bottlenecks occur and how the homogeneous solvent strategy resolves them.

Fukuyama N1 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane (Solid, Low Solubility in Non-Polars) N2 Addition of Base (DBU) & Thiol (2-Mercaptoethanol) N1->N2 N3 Meisenheimer Complex Formation (Solubility Bottleneck) N2->N3 N5 Cleavage & SO2 Extrusion N3->N5 N4 MeCN or DMF Solvent (Ensures Homogeneous Phase) N4->N3 Solvates intermediate N6 Free 1,4-Diazepane + Thioether Byproduct N5->N6

Fig 1: Fukuyama deprotection pathway highlighting the solubility bottleneck at the Meisenheimer complex.

References
  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374. URL:[Link][1]

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. URL: [Link][2]

Sources

Optimization

Technical Support Center: Optimizing Nosyl (Ns) Cleavage for 1,4-Diazepane Derivatives

Welcome to the advanced troubleshooting center for the deprotection of 2-nitrobenzenesulfonyl (nosyl) protected 1,4-diazepane (homopiperazine) scaffolds. This guide is designed for drug development professionals and synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the deprotection of 2-nitrobenzenesulfonyl (nosyl) protected 1,4-diazepane (homopiperazine) scaffolds. This guide is designed for drug development professionals and synthetic chemists who require high-yielding, scalable, and self-validating protocols for handling highly polar polyamines.

Mechanistic Overview & The 1,4-Diazepane Challenge

The nosyl group is a premier protecting and activating group foundational to the Fukuyama amine synthesis[1]. Unlike the highly stable tosyl group, the nosyl group can be cleaved under remarkably mild conditions via a nucleophilic aromatic substitution (SNAr) mechanism. The addition of a thiolate anion forms a transient Meisenheimer complex, which subsequently collapses to extrude sulfur dioxide, liberating the free amine and generating a thioether byproduct[1].

While this chemistry is robust for standard substrates, 1,4-diazepanes present a unique physical chemistry challenge. They are highly polar, water-soluble diamines. When the nosyl group is cleaved, the resulting free secondary amine becomes notoriously difficult to isolate via standard aqueous workups, often leading to severe yield losses[2].

G N1 Nosyl-Protected 1,4-Diazepane N2 Thiolate Addition (e.g., PhS⁻ or HSCH₂CH₂OH) N1->N2 Base (DBU or K2CO3) N3 Meisenheimer Complex (Transient Intermediate) N2->N3 SNAr Attack on Ar-Ring N4 SO₂ Extrusion & C-S Bond Formation N3->N4 Collapse of Complex N5 Free 1,4-Diazepane (Highly Polar Amine) N4->N5 Target Cleavage N6 Thioether Byproduct (Diaryl Sulfide / Disulfide) N4->N6 Byproduct Release

Mechanism of nosyl deprotection via Meisenheimer complex formation.

Troubleshooting & FAQs

Q1: Why is the cleavage of the nosyl group stalling at incomplete conversion (e.g., 70% yield)?

  • Root Cause: Deprotection relies on the continuous generation and attack of a highly nucleophilic thiolate anion[1]. If the base is too weak or the solvent insufficiently polar, the equilibrium shifts away from the active thiolate. Additionally, sterically hindered 1,4-diazepane derivatives can impede the initial SNAr attack on the electron-deficient nitro-aromatic ring.

  • Solution: Upgrade your base and temperature parameters. Transition from heterogeneous potassium carbonate (K₂CO₃) to the stronger, fully soluble organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equivalents) combined with 2-mercaptoethanol (3.0 equivalents) in acetonitrile. Heating the reaction to 50 °C typically drives the formation of the Meisenheimer complex to completion within 30 minutes[2].

Q2: How do I eliminate the persistent sulfur odor and thioether impurities during purification?

  • Root Cause: Traditional Fukuyama deprotection utilizes thiophenol, which generates a malodorous diaryl sulfide byproduct that often co-elutes with polar amines during silica gel chromatography[1]. Even odorless alternatives like 2-mercaptoethanol generate bis(2-hydroxyethyl)disulfide, a polar impurity that is frustratingly difficult to separate from 1,4-diazepane[2].

  • Solution: Employ a polymer-supported thiol, such as solid-supported mercaptoacetic acid (TGA) on a Wang or PEG resin. The nucleophilic attack occurs on the solid phase, meaning the thioether byproduct remains covalently bound to the resin. The pure free amine is isolated by simple filtration, completely bypassing the need for chromatography[3].

Q3: My free 1,4-diazepane product is disappearing during the aqueous workup. How do I recover it?

  • Root Cause: 1,4-Diazepane (homopiperazine) is exceptionally hydrophilic. Standard protocols dictate washing the organic layer with 1M NaOH to remove excess thiophenol[1]. During this step, the highly polar free diazepane partitions heavily into the aqueous layer, resulting in catastrophic yield loss.

  • Solution: Abandon the basic aqueous wash. Instead, perform an in situ protection. After concentrating the crude cleavage mixture to remove volatile solvents, immediately dissolve the residue in dichloromethane and trap the free secondary amine with Boc-anhydride (Boc₂O)[2]. The resulting N-Boc-1,4-diazepane is significantly more lipophilic and can be safely subjected to aqueous washing without loss[2].

W S1 Crude Cleavage Mixture (Free Amine + Thioether) S2 Vacuum Concentration (Remove Solvent) S1->S2 S3 In Situ Protection (Boc2O, Et3N, DCM) S2->S3 Prevents aqueous loss S4 Aqueous Workup (Partitioning) S3->S4 S5 Pure N-Boc-Diazepane (Organic Layer) S4->S5 High Yield Recovery

Workflow for isolating highly polar 1,4-diazepane via in situ Boc-protection.

Comparative Data: Cleavage Conditions

Selecting the right reagent system is critical for optimizing yield and simplifying downstream purification.

Reagent SystemBaseSolventTempTypical YieldByproduct Management / Notes
Thiophenol (2.5 eq)K₂CO₃ (2.5 eq)DMF or MeCNRT to 50 °C85–95%Generates malodorous diaryl sulfide. Requires basic aqueous wash (1M NaOH) to remove excess thiol, risking loss of polar amines[1].
2-Mercaptoethanol (3.0 eq)DBU (2.0 eq)MeCN50 °C>90%Odorless. Generates bis(2-hydroxyethyl)disulfide; requires in situ Boc-protection for clean isolation of 1,4-diazepane[2].
Polymer-supported TGA DBU (2.8 eq)CH₂Cl₂RT61–90%Odorless. Byproducts remain resin-bound; the free amine is purified by simple filtration[3].

Validated Experimental Protocols

Protocol A: Expedited Cleavage and In Situ Boc-Protection (Recommended)

This protocol is specifically optimized to prevent the loss of highly polar 1,4-diazepane derivatives during aqueous extraction[2].

Self-Validating System: The successful formation of the free secondary amine intermediate (Step 3) can be confirmed by pulling a 10 µL aliquot and performing a chloranil test. A distinct blue/green color positively identifies the presence of the secondary amine[4].

  • Reaction Setup: Dissolve the N-nosyl-1,4-diazepane derivative (1.0 eq) in anhydrous acetonitrile (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add DBU (2.0 eq) followed by 2-mercaptoethanol (3.0 eq) to the solution.

  • Cleavage: Heat the mixture to 50 °C and stir for 30 minutes. Monitor the disappearance of the starting material via TLC (UV active) or LC-MS.

  • Solvent Removal: Once complete, concentrate the reaction mixture in vacuo to remove the acetonitrile and excess 2-mercaptoethanol.

  • In Situ Protection: Directly dissolve the crude, highly polar residue in dichloromethane (DCM). Add triethylamine (2.0 eq) and Boc-anhydride (Boc₂O, 1.2 eq).

  • Stirring: Stir the mixture at room temperature for 2–3 hours until the intermediate is fully consumed.

  • Workup: Dilute with additional DCM and wash sequentially with water and brine. The newly lipophilic N-Boc-1,4-diazepane will safely partition into the organic layer. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Odorless Cleavage using Polymer-Supported Reagents

This protocol utilizes solid-supported mercaptoacetic acid (TGA) to trap thioether byproducts, allowing for chromatography-free isolation[3].

Self-Validating System: LC-MS analysis of the final filtrate will confirm the complete absence of sulfur-containing byproducts, showing only the mass of the target 1,4-diazepane[3].

  • Resin Preparation: Swell the polymer-supported mercaptoacetic acid resin (1.5 eq of active thiol sites) in DCM for 15 minutes in a solid-phase extraction (SPE) tube or fritted flask.

  • Substrate Addition: Add a solution of the nosyl-protected 1,4-diazepane (1.0 eq) dissolved in a minimal amount of DCM to the resin.

  • Base Addition: Add DBU (2.8 eq) to the suspension to initiate the formation of the active thiolate anion.

  • Agitation: Shake or gently stir the suspension at room temperature for 1 to 4 hours. (Avoid magnetic stir bars that can crush the resin beads).

  • Filtration & Elution: Filter the resin and wash it sequentially with DCM (3x) and methanol (3x) to elute the free amine. The cleaved nosyl byproduct remains covalently attached to the resin.

  • Isolation: Concentrate the combined filtrates in vacuo to yield the pure free 1,4-diazepane.

References

  • Expedite Protocol for Construction of Chiral Regioselectively N-Protected Monosubstituted Piperazine, 1,4-Diazepane, and 1,4-Diazocane Building Blocks | The Journal of Organic Chemistry. [Link]

  • Deprotection of N-Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid - ResearchGate.[Link]

  • Synthesis of Hydrogen-Bond Surrogate α-helices as Inhibitors of Protein-Protein Interactions - NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,4-Diazepane Dimerization &amp; Over-Alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the unique challenges of synthesizing 1,4-diazepane (homopiperazine) derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the unique challenges of synthesizing 1,4-diazepane (homopiperazine) derivatives. Because 1,4-diazepane is a highly reactive, symmetrical cyclic diamine, researchers consistently struggle with unwanted dimerization (cross-linking) and over-alkylation.

This guide is designed to provide you with the mechanistic causality behind these failures, field-proven troubleshooting strategies, and self-validating protocols to ensure absolute regiocontrol in your syntheses.

The Causality of Dimerization: A Mechanistic Overview

To prevent dimerization, we must first understand the thermodynamic and kinetic forces driving it.

1,4-Diazepane possesses two identical secondary nitrogen centers. When you introduce an electrophile (such as an alkyl halide or a bifunctional linker), the first substitution occurs rapidly. However, the resulting mono-alkylated product often becomes more nucleophilic than the starting diamine due to the electron-donating inductive effect of the newly attached alkyl group[1]. This kinetic acceleration leads to rapid over-alkylation.

Conversely, when performing acylation or carbamation (e.g., Boc protection), the first addition reduces the nucleophilicity of that specific nitrogen. However, the second nitrogen remains fully active. If you attempt to link two molecules using an unprotected diamine and a bifunctional electrophile, the diamine acts as a bridge, resulting in massive cross-linked dimerization[2]. Therefore, selective mono-protection is the mandatory prerequisite to preventing dimerization in complex derivative synthesis[2].

G Diamine 1,4-Diazepane (Symmetrical Diamine) Mono Mono-functionalized (Target Product) Diamine->Mono Controlled Addition (Flow / High Dilution) Electrophile Electrophile (e.g., Boc2O, R-X) Electrophile->Mono Di Di-functionalized / Dimer (Undesired Byproduct) Mono->Di Localized Excess Poor Mixing

Figure 1: Kinetic pathways of 1,4-diazepane functionalization and dimerization.

Troubleshooting Guides & FAQs

Q: I am using exactly 1.0 equivalent of Boc₂O with 1.0 equivalent of 1,4-diazepane, but I still get a statistical mixture (1:2:1) of unreacted, mono-Boc, and di-Boc products. Why? A: This is a classic kinetic mixing problem. In batch reactors, localized high concentrations of the electrophile occur at the exact site where the reagent drops into the flask. Even with vigorous stirring, the mixing time is slower than the reaction rate. The mono-protected species in the bulk solution reacts with the localized Boc₂O before it can disperse, leading to di-protection[3].

Q: What is the most reliable batch method for mono-protection to prevent this? A: The industry standard is the Krapcho and Kuell method. This relies on using a massive excess of the diamine (typically 5 to 10 equivalents) combined with high dilution and slow addition. By statistically overwhelming the electrophile with unreacted diamine, the probability of the mono-protected species encountering a Boc₂O molecule drops to near zero.

Q: Using 10 equivalents of 1,4-diazepane is expensive and wasteful. Are there modern alternatives that use stoichiometric amounts? A: Yes. You can utilize Continuous Flow Chemistry . By pumping the reactants through a microreactor or PTFE tubing, mixing becomes diffusion-controlled and nearly instantaneous. This precise spatial and temporal control limits the propagation of side reactions, allowing you to use a 1:1 stoichiometric ratio while achieving >85% mono-protection yields[3]. Alternatively, Ionic Immobilization can be used, where the diamine is temporarily bound to a sulfonic acid-functionalized silica gel, sterically hiding one amine while the other reacts[4].

Comparative Data: Strategy Selection

To help you choose the right approach for your lab setup, review the quantitative comparison of mono-protection strategies below:

MethodologyDiamine EquivalentsTypical Mono-YieldScalabilityPrimary Limitation
Standard Batch 1.0 eq30 - 45%HighSevere dimerization; requires complex chromatography.
High-Dilution Batch 5.0 - 10.0 eq80 - 90%MediumHigh material waste; requires large solvent volumes.
Ionic Immobilization 1.0 - 1.2 eq75 - 85%LowHeterogeneous reaction; requires specialized functionalized silica[4].
Continuous Flow 1.0 - 1.1 eq85 - 95%Very HighRequires upfront investment in syringe pumps and flow reactors[3].

Self-Validating Experimental Protocols

Protocol A: High-Dilution Batch Mono-Boc Protection

This protocol utilizes statistical probability to prevent dimerization. It is self-validating through a highly specific aqueous workup.

  • Preparation: Dissolve 1,4-diazepane (50 mmol, 5.0 eq) in 250 mL of anhydrous 1,4-dioxane. Cool the vigorously stirring solution to 0 °C.

  • Slow Addition: Dissolve Boc₂O (10 mmol, 1.0 eq) in 50 mL of 1,4-dioxane. Add this solution dropwise over a period of 12 hours using a syringe pump.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture on silica TLC (eluent: 10% MeOH in DCM with 1% NH₄OH). Stain with ninhydrin. You should observe a dominant spot (mono-Boc, secondary amine stains blue/purple) and a massive baseline spot (unreacted diamine). Di-Boc (no free amines) will not stain strongly with ninhydrin.

  • Aqueous Workup (Crucial Step): Evaporate the dioxane. Dissolve the residue in water (100 mL) and extract with DCM (3 x 50 mL). Causality: The unreacted 1,4-diazepane is highly water-soluble and remains in the aqueous layer, while the lipophilic mono-Boc product partitions into the DCM.

  • Isolation: Dry the combined organic layers over Na₂SO₄ and concentrate to yield the pure mono-Boc-1,4-diazepane.

Protocol B: Continuous Flow Mono-Acylation

This protocol uses spatial and temporal control to prevent over-reaction, ideal for scale-up.

Flow S1 Pump A: 1,4-Diazepane T T-Mixer (0 °C) S1->T S2 Pump B: Acylating Agent S2->T R PTFE Flow Reactor (Residence Time Control) T->R Q In-line Quench (MeOH/HCl) R->Q

Figure 2: Continuous flow reactor setup for selective mono-protection of diamines.

  • Preconditioning: Prepare Syringe A with 1,4-diazepane (1.0 M in DMF) and Syringe B with the acylating agent/Boc₂O (1.0 M in DMF).

  • System Setup: Connect both syringes to a T-mixer submerged in an ice bath (0 °C). Connect the T-mixer output to a 0.5 mm internal diameter PTFE tubular flow reactor[3].

  • Flow Execution: Set both syringe pumps to a flow rate that achieves a residence time of exactly 2.5 minutes within the PTFE reactor.

  • In-Line Quenching: Direct the output stream immediately into a collection flask containing cold MeOH (−10 °C) adjusted to pH 2–3 with HCl[3]. Causality: The immediate quench protonates any remaining free amines, instantly halting any potential secondary reactions or dimerization.

  • Self-Validation Check (LC-MS): Inject an aliquot of the quenched stream directly into an LC-MS. The chromatogram should show >90% purity of the mono-protected mass peak, validating the tight window of reaction control[3].

References

  • Title: Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines Source: Organic Letters URL: 3

  • Title: Mono-acylation of piperazine and homopiperazine via ionic immobilization Source: ResearchGate / Tetrahedron Letters URL: 4

  • Title: Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides Source: ACS Publications URL:

  • Title: An Efficient Protocol for the Solid-phase Synthesis of Malondiamides Source: PMC URL: 2

  • Title: The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism Source: PMC URL: 1

Sources

Reference Data & Comparative Studies

Validation

1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane vs Boc-protected 1,4-diazepane

Title: Orthogonal Strategies in Homopiperazine Functionalization: 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane vs. Boc-Protected 1,4-Diazepane Executive Summary 1,4-Diazepane (homopiperazine) is a privileged structural moti...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Orthogonal Strategies in Homopiperazine Functionalization: 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane vs. Boc-Protected 1,4-Diazepane

Executive Summary 1,4-Diazepane (homopiperazine) is a privileged structural motif in medicinal chemistry, frequently utilized to modulate the physicochemical properties of small-molecule therapeutics. Because it contains two secondary amines of identical reactivity, desymmetrization via mono-protection is a mandatory first step in its functionalization. This guide provides an objective, data-driven comparison between two premier protecting strategies: the acid-labile tert-Butyloxycarbonyl (Boc) group and the base/thiol-labile 2-Nitrophenylsulfonyl (Nosyl) group.

Mechanistic Foundations & Causality

The Boc Carbamate System (1-Boc-hexahydro-1,4-diazepine) The Boc group is the industry standard for amine protection[1]. When 1,4-diazepane is reacted with di-tert-butyl dicarbonate (Boc₂O), it forms a stable carbamate[2].

  • Causality of Shielding: The massive steric bulk of the tert-butyl moiety effectively shields the N1 position, forcing all subsequent electrophilic attacks (e.g., alkylations, acylations) to occur exclusively at the N4 position.

  • Causality of Cleavage: Boc deprotection relies on strong acids (e.g., Trifluoroacetic acid (TFA) or HCl). The acid protonates the carbamate oxygen, leading to the fragmentation of the tert-butyl cation (which eliminates to isobutylene gas) and carbamic acid (which decarboxylates into CO₂ gas)[3]. This gaseous extrusion drives the reaction to completion according to Le Chatelier's principle, ensuring a clean recovery of the amine salt.

The Nosyl Sulfonamide System (1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane) Pioneered by T. Fukuyama, the nosyl group offers a radically different electronic and orthogonal profile[4].

  • Causality of Deactivation: The 2-nitrobenzenesulfonyl group is intensely electron-withdrawing. Upon protection, the N1 lone pair is completely delocalized into the sulfonyl system, rendering it completely non-nucleophilic and inert to both strong acids and bases[5].

  • Causality of Cleavage (Fukuyama Thiolysis): Unlike standard sulfonamides (e.g., Tosyl) which require harsh dissolving metal reductions, the Nosyl group is cleaved under remarkably mild conditions[5]. The ortho-nitro group activates the aromatic ring toward nucleophilic aromatic substitution. When treated with a soft nucleophile like thiophenol in the presence of a mild base (e.g., K₂CO₃), a Meisenheimer complex is formed at the C1 carbon of the nosyl ring. Subsequent collapse of this complex ejects sulfur dioxide (SO₂) and the free amine, alongside a stable thioether byproduct[4].

Quantitative Performance & Stability Comparison

The following table synthesizes the operational parameters for both protecting groups, enabling researchers to select the optimal strategy based on their specific multi-step synthetic sequence[3].

Parameter1-Boc-1,4-Diazepane1-Nosyl-1,4-Diazepane
Protecting Group Type CarbamateSulfonamide
Reagent Used Boc₂O (di-tert-butyl dicarbonate)NsCl (2-Nitrobenzenesulfonyl chloride)
Stability to Acid Highly Labile (Cleaved by TFA, HCl)Highly Stable (Resists boiling TFA, 6M HCl)
Stability to Base Stable (Resists NaOH, K₂CO₃, LiOH)Stable (Resists NaOH, K₂CO₃)
Deprotection Reagents 20-50% TFA in DCM, or 4M HCl in DioxaneThiophenol (or Mercaptoacetic acid) + K₂CO₃
Deprotection Byproducts Isobutylene (gas), CO₂ (gas)SO₂ (gas), 2-Nitrophenyl phenyl sulfide
Typical Yield (Deprotection) >90%[3]89 - 96%[4],[6]
Strategic Advantage Volatile byproducts make purification trivial.Completely orthogonal to acid-labile groups (e.g., t-Butyl esters, Boc groups)[7].

Self-Validating Experimental Protocols

Protocol A: Synthesis and Deprotection of 1-Boc-1,4-diazepane

Objective: Acid-mediated cleavage of the Boc group.

  • Protection: Dissolve 1,4-diazepane (1.0 eq) in acetic acid/water. Slowly add Boc₂O (1.0 eq) at 0 °C. Causality: The slow addition at low temperature is critical to statistically favor mono-protection over bis-protection[2].

  • Functionalization: Perform desired chemistry at the free N4 position.

  • Deprotection: Dissolve the N4-functionalized 1-Boc-1,4-diazepane in anhydrous DCM. Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

  • Self-Validation Check: Observe the reaction mixture. The immediate evolution of gas bubbles (CO₂ and isobutylene) serves as a visual indicator of reaction progress. When effervescence ceases (typically 1-2 hours at room temperature), the cleavage is complete[8].

  • Workup: Concentrate under reduced pressure to yield the TFA salt of the diazepane derivative.

Protocol B: Synthesis and Deprotection of 1-Nosyl-1,4-diazepane

Objective: Thiol-mediated cleavage of the Nosyl group in the presence of acid-sensitive moieties.

  • Protection: Dissolve 1,4-diazepane (1.0 eq) in anhydrous DCM at 0 °C. Add pyridine (2.0 eq) followed by portion-wise addition of 2-nitrobenzenesulfonyl chloride (1.1 eq)[5]. Causality: Pyridine acts as an acid scavenger for the generated HCl and prevents the protonation of the unreacted diazepane, ensuring high conversion.

  • Functionalization: Perform desired chemistry at the free N4 position.

  • Deprotection (Fukuyama Thiolysis): In a round-bottom flask, dissolve the nosyl-protected diazepane in acetonitrile (MeCN) or DMF. Add thiophenol (2.5 to 3.0 eq) and aqueous potassium hydroxide or K₂CO₃ (2.5 to 3.0 eq)[4],[5].

  • Self-Validation Check: Heat the mixture to 50 °C for 40-60 minutes[4]. The reaction mixture will turn a distinct yellow/orange color due to the formation of the thioether byproduct and thiolate anions. Complete consumption of the starting material must be verified by LC-MS, as the sulfonamide peak will disappear, replaced by the free amine mass.

  • Workup: Dilute with water, extract with DCM, and wash the organic layer extensively with 1M NaOH to remove excess toxic thiophenol[4],[5].

Orthogonal Strategy Visualization

The following diagram illustrates how the Nosyl and Boc groups can be used in tandem for complex molecule synthesis, allowing for selective, sequential deprotection without cross-reactivity.

OrthogonalProtection Start 1,4-Diazepane Boc 1-Boc-1,4-diazepane Start->Boc Boc2O Nosyl 1-Nosyl-1,4-diazepane Start->Nosyl NsCl BocFunct N4-Functionalization Boc->BocFunct NosylFunct N4-Functionalization Nosyl->NosylFunct BocDeprot TFA / DCM BocFunct->BocDeprot NosylDeprot PhSH / K2CO3 NosylFunct->NosylDeprot Product N4-Functionalized 1,4-Diazepane BocDeprot->Product -CO2, -Isobutylene NosylDeprot->Product -SO2, -Thioether

Divergent orthogonal workflows for the selective functionalization of 1,4-diazepane.

Strategic Selection Guide

  • Choose Boc when: The target molecule is stable to strong acids, and rapid, clean deprotection is prioritized. The gaseous byproducts of Boc deprotection eliminate the need for complex chromatographic purification, making it ideal for scale-up[3].

  • Choose Nosyl when: The target molecule contains acid-sensitive functionalities (such as tert-butyl esters, acetals, or existing Boc groups on other residues)[7]. The Nosyl group's absolute stability to TFA and HCl allows for complex, multi-amine orthogonal protection schemes, where the Nosyl group can be surgically removed using mild thiolysis without disturbing the rest of the molecule[6],[8].

References

  • Fukuyama Amine Synthesis | Chem-Station Int. Ed. Chem-Station. 4

  • Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. Benchchem. 5

  • Performance comparison of different protecting groups in polyamine synthesis. Benchchem.3

  • Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Thieme Connect. 6

  • A Mild and Modular Approach to the Total Synthesis of Desferrioxamine B. NIH PMC. 8

  • 1-Boc-hexahydro-1,4-diazepine | 112275-50-0. ChemicalBook. 2

  • Protection Reactions. Wiley-VCH. 1

  • A Safety-Catch Protecting Group Strategy compatible with Boc-Chemistry for the Synthesis of Peptide Nucleic Acids (PNAs). ResearchGate. 7

Sources

Comparative

Strategic Amine Protection in 1,4-Diazepane Synthesis: A Comparative Guide to Nosyl vs. Tosyl Groups

Executive Summary The 1,4-diazepane (homopiperazine) scaffold is a privileged pharmacophore in modern drug discovery. The synthesis of complex, asymmetrically functionalized 1,4-diazepane derivatives relies heavily on th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold is a privileged pharmacophore in modern drug discovery. The synthesis of complex, asymmetrically functionalized 1,4-diazepane derivatives relies heavily on the differential protection of its two secondary amines. While the p-toluenesulfonyl (tosyl, Ts) group has historically been a staple in organic synthesis, the o- or p-nitrobenzenesulfonyl (nosyl, Ns) group—central to the Fukuyama amine synthesis—has emerged as a superior alternative for late-stage functionalization[1]. This guide objectively compares the mechanistic behavior, alkylation efficiency, and deprotection profiles of these two protecting groups.

Mechanistic Causality: Why Nosyl Outperforms Tosyl in Complex Syntheses

The fundamental difference between tosyl and nosyl groups lies in their electronic properties, which dictate both their activation potential for N-alkylation and their susceptibility to cleavage.

  • Tosyl (Ts) Group: The tosyl group is highly electron-withdrawing, rendering the protected amine stable against a vast array of basic and nucleophilic conditions. However, this extreme stability is its primary drawback. Cleavage of the N-Ts bond requires extremely harsh conditions, such as dissolving metal reductions (Na/NH₃) or strongly acidic environments (e.g., MeSO₃H in TFA with thioanisole)[2]. These conditions are often incompatible with sensitive functional groups or other protecting groups in polyamine synthesis.

  • Nosyl (Ns) Group: The addition of a nitro group to the benzenesulfonyl ring fundamentally alters the reactivity profile. The strong electron-withdrawing nature of the nitro group acidifies the sulfonamide N-H proton (pKa ~9), facilitating facile N-alkylation via mild bases or the Mitsunobu reaction[3][4]. More importantly, the nosyl group acts as a self-immolative leaving group under specific, mild conditions. Deprotection proceeds via a nucleophilic aromatic substitution (S_NAr) mechanism: a thiolate anion attacks the electron-deficient aromatic ring, forming a transient Meisenheimer complex. This complex rapidly collapses, expelling sulfur dioxide and liberating the free amine alongside a thioether byproduct[1][5]. Because this occurs under mild basic conditions, the nosyl group is perfectly orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups[3].

Workflow Visualization: Protection Strategy

G Start 1,4-Diazepane Core Scaffold Protect Sulfonyl Protection (TsCl vs. NsCl) Start->Protect Nosyl Nosyl (Ns) Protection High N-H Activation Protect->Nosyl NsCl Tosyl Tosyl (Ts) Protection Moderate N-H Activation Protect->Tosyl TsCl AlkylationNs Mild Alkylation (Mitsunobu / K2CO3) Nosyl->AlkylationNs AlkylationTs Harsh Alkylation (Strong Base / RX) Tosyl->AlkylationTs DeprotectNs Mild Deprotection (Thiophenol / Base) SNAr Mechanism AlkylationNs->DeprotectNs DeprotectTs Harsh Deprotection (MeSO3H / TFA or Reductive) AlkylationTs->DeprotectTs Product Selectively Functionalized 1,4-Diazepane DeprotectNs->Product High Yield DeprotectTs->Product Variable Yield

Logical workflow comparing Nosyl and Tosyl protecting groups in 1,4-diazepane synthesis.

Quantitative Performance Comparison

The following table summarizes the operational differences and typical performance metrics when applying these groups to 1,4-diazepane architectures.

ParameterTosyl (Ts)Nosyl (Ns)
Introduction Reagents TsCl, Et₃N or PyridineNsCl, Et₃N or Pyridine
Sulfonamide pKa ~11~9
Alkylation Conditions NaH / Alkyl HalideK₂CO₃ / Alkyl Halide OR Mitsunobu (ROH, DIAD, PPh₃)
Deprotection Reagents MeSO₃H/TFA, Na/NH₃, or SmI₂Thiophenol/KOH, or Mercaptoethanol/DBU
Deprotection Environment Highly Acidic or ReductiveMildly Basic
Orthogonality Poor (Often cleaves Boc/tBu)Excellent (Orthogonal to Boc, Cbz, Fmoc)
Typical Cleavage Yield 40% – 75%85% – 98%

Self-Validating Experimental Protocols

The following protocols provide a self-validating system for the protection, functionalization, and deprotection of 1,4-diazepane using the nosyl strategy. The causality behind each step ensures reproducibility.

Protocol A: Selective Mono-Nosylation of 1,4-Diazepane

Causality: To achieve mono-protection of a symmetric diamine, a statistical excess of the diamine is used. The slow addition of the sulfonyl chloride at low temperatures suppresses the formation of the di-nosylated byproduct.

  • Dissolve 1,4-diazepane (5.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C under an inert argon atmosphere.

  • Add triethylamine (1.2 eq) to the solution.

  • Dissolve 2-nitrobenzenesulfonyl chloride (NsCl, 1.0 eq) in a small volume of DCM and add it dropwise over 1 hour using a syringe pump.

  • Stir the reaction for an additional 2 hours at 0 °C, then quench with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate the mono-nosylated product.

Protocol B: Fukuyama-Mitsunobu Alkylation

Causality: The electron-withdrawing nosyl group sufficiently acidifies the amine, allowing it to act as a nucleophile in the Mitsunobu reaction. Diisopropyl azodicarboxylate (DIAD) is utilized over DEAD due to its superior safety profile and often higher yields in solid-phase and solution-phase syntheses[4].

  • Dissolve the mono-nosyl 1,4-diazepane (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Cool the mixture to 0 °C.

  • Add DIAD (1.5 eq) dropwise over 15 minutes. The reaction mixture will typically turn a pale yellow color.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the mixture and purify by flash chromatography to yield the N-alkylated-N-nosyl-1,4-diazepane.

Protocol C: Mild Deprotection of the Nosyl Group

Causality: Thiophenol acts as the nucleophile to trigger the S_NAr collapse of the nosyl group. Potassium hydroxide generates the highly nucleophilic potassium thiophenolate in situ. Acetonitrile is chosen as the solvent to maintain the solubility of the transient Meisenheimer complex[1][5].

  • In a round-bottomed flask, dissolve the N-alkylated-N-nosyl-1,4-diazepane (1.0 eq) in acetonitrile.

  • In a separate flask, prepare a solution of potassium thiophenolate by dissolving thiophenol (2.5 eq) in acetonitrile and adding an aqueous solution of KOH (2.5 eq) at 0 °C[5].

  • Transfer the potassium thiophenolate solution to the flask containing the nosyl-protected amine.

  • Heat the reaction mixture in a 50 °C oil bath for 40–60 minutes[1].

  • Cool the mixture to room temperature, dilute with water, and extract with DCM. Wash the organic layer thoroughly with brine to remove residual thiophenol byproducts, dry over MgSO₄, and concentrate to yield the free secondary amine.

References

  • Fukuyama Amine Synthesis: Chem-St
  • Selective Removal of the Nosyl Protecting Group Using Thiols: Benchchem -
  • Nitrophenylsulfonyl (Nosyl) Group for Amine Protection: Benchchem -
  • Expedient syntheses of N-heterocycles via intermolecular amphoteric diamin
  • Solid-Phase Synthesis of Amine-Bridged Cyclic Enkephalin Analogues via On-Resin Cyclization Utilizing the Fukuyama−Mitsunobu Reaction: ACS Public

Sources

Validation

Mass spectrometry fragmentation pattern comparison for 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane

Analytical Guide to Mass Spectrometry Fragmentation: 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane vs. Alternative Protecting Groups Introduction: The Analytical Significance of the Nosyl Group The 1,4-diazepane scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Guide to Mass Spectrometry Fragmentation: 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane vs. Alternative Protecting Groups

Introduction: The Analytical Significance of the Nosyl Group

The 1,4-diazepane scaffold is a highly versatile pharmacophore utilized extensively in drug discovery. During the synthesis of complex diazepane derivatives, the 2-nitrophenylsulfonyl (nosyl, Ns) group is frequently employed as part of the Fukuyama amine synthesis. Unlike standard protecting groups, the nosyl moiety features a strongly electron-withdrawing ortho-nitro group that activates the secondary amine for alkylation and permits mild deprotection.

From an analytical perspective, this intense electron-withdrawing property fundamentally alters the molecule's behavior during electrospray ionization tandem mass spectrometry (ESI-MS/MS). Understanding these specific fragmentation pathways is critical for researchers tracking reaction progress, confirming intermediate structures, or performing pharmacokinetic profiling. This guide objectively compares the fragmentation pattern of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane against common alternatives—specifically the p-Toluenesulfonyl (Ts) and tert-Butoxycarbonyl (Boc) derivatives—providing structural causality and self-validating experimental protocols.

Mechanistic Causality in ESI-MS/MS Fragmentation

As an application scientist, it is not enough to simply memorize mass-to-charge (m/z) ratios; one must understand the thermodynamic and electronic drivers behind the fragmentation. When subjected to Collision-Induced Dissociation (CID), protonated sulfonamides generally exhibit S-N bond cleavage[1]. However, the 2-nitrophenylsulfonyl group introduces distinct, highly favored pathways due to its unique electronic environment.

1. S-N Bond Cleavage via Inductive Weakening: For 1-Ns-1,4-diazepane ([M+H]+ m/z 286.09), the strong inductive effect of the ortho-nitro group pulls electron density away from the sulfonamide S-N bond. Upon preferential N-protonation, the bond dissociates spontaneously to produce an intermediate [sulfonyl cation/amine] complex[1]. Depending on the applied collision energy, the charge is retained either by the 1,4-diazepane ring (yielding the m/z 101.11 cation) or the nosyl moiety, producing a highly characteristic nosyl cation at m/z 186.00[2].

2. Smiles-Type Rearrangement (SO2 Extrusion): A hallmark of aromatic sulfonamides in both positive and negative ion modes is their ability to undergo an intramolecular nucleophilic aromatic substitution, known as a Smiles-type rearrangement[3]. This rearrangement leads to the neutral loss of sulfur dioxide (64 Da), yielding a distinct [M+H - SO2]+ fragment at m/z 222.10.

By contrast, the Boc protecting group fragments via a predictable, low-energy thermal degradation pathway. It sequentially loses isobutylene (56 Da) and carbon dioxide (44 Da) to yield the bare 1,4-diazepane cation[4]. The Tosyl group , lacking the extreme electron-withdrawing nitro moiety, forms a much more stable sulfonamide bond. It requires significantly higher collision energies to achieve S-N cleavage, often resulting in secondary ring-opening fragments of the diazepane core before the protecting group fully detaches.

MS_Fragmentation Precursor [M+H]+ Precursor Ion m/z 286.09 Protonation N-Protonation (Amine Basicity) Precursor->Protonation Complex [Sulfonyl Cation / Amine] Intermediate Complex Protonation->Complex Cleavage1 S-N Bond Cleavage (Inductive Effect) Complex->Cleavage1 Cleavage2 SO2 Extrusion (Smiles Rearrangement) Complex->Cleavage2 Frag1 Diazepane Cation m/z 101.11 Cleavage1->Frag1 Charge on Amine Frag2 Nosyl Cation m/z 186.00 Cleavage1->Frag2 Charge on Sulfonyl Frag3 [M+H - SO2]+ m/z 222.10 Cleavage2->Frag3 Neutral Loss (64 Da)

Logical flow of ESI-MS/MS fragmentation pathways for 1-Ns-1,4-diazepane.

Comparative Data Analysis

To facilitate rapid spectral annotation, the quantitative fragmentation data for the three primary 1,4-diazepane derivatives are summarized below.

Feature1-Ns-1,4-diazepane1-Ts-1,4-diazepane1-Boc-1,4-diazepane
Precursor Ion [M+H]+ m/z 286.09m/z 255.11m/z 201.16
Primary Fragment 1 m/z 186.00 (Nosyl cation)m/z 155.01 (Tosyl cation)m/z 145.10 (- Isobutylene)
Primary Fragment 2 m/z 101.11 (Diazepane cation)m/z 101.11 (Diazepane cation)m/z 101.11 (- Isobutylene & CO2)
Characteristic Neutral Loss 64 Da (SO2)64 Da (SO2, high CE required)56 Da (Isobutylene) + 44 Da (CO2)
Cleavage Energy Threshold Low (Activated by NO2 group)High (Stable sulfonamide)Very Low (Thermal/CID labile)

Self-Validating Experimental Protocol

A robust analytical protocol must be self-validating to prevent the misassignment of isobaric artifacts. The following methodology utilizes a Collision Energy (CE) ramp and isotopic internal standards to map the energy threshold of S-N cleavage versus C-N ring opening, proving the causality of the fragmentation.

Experimental_Workflow SamplePrep Sample Prep & IS Addition (1 µM + Deuterated IS) Chromatography UHPLC Separation (C18, 0.1% FA Gradient) SamplePrep->Chromatography 5 µL Injection Ionization ESI(+) Ionization (3.0 kV, 350 °C) Chromatography->Ionization Eluent CID CID Energy Ramping (CE: 10 to 40 eV) Ionization->CID Precursor Selection Validation Data Validation (Breakdown Curve Analysis) CID->Validation MS/MS Spectra

Self-validating LC-MS/MS workflow for sulfonamide fragmentation analysis.

Step-by-Step Methodology:
  • Sample Preparation & Internal Control: Prepare 1 µM stock solutions of the synthesized 1-Ns-1,4-diazepane in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid (FA). Self-Validation Step: Spike the sample with 0.5 µM of a stable isotope-labeled standard (e.g., 13C- or 2H-labeled 1,4-diazepane) to rule out matrix effects and confirm the assignment of the m/z 101.11 core ring fragment.

  • Chromatographic Separation: Inject 5 µL onto a UHPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes. The acidic modifier is critical as it promotes the N-protonation required to initiate the S-N bond cleavage[1].

  • Ionization & Precursor Isolation: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350 °C. Isolate the m/z 286.09 precursor ion in the first quadrupole (Q1).

  • Collision Energy (CE) Ramping: In the collision cell (Q2), apply a CE ramp from 10 eV to 40 eV using Argon as the collision gas. Causality Note: Ramping the CE generates a breakdown curve. At low CE (~15 eV), the[M+H - SO2]+ (m/z 222.10) ion will peak. As CE increases (~25-30 eV), the S-N bond fully ruptures, maximizing the yield of the m/z 186.00 and m/z 101.11 fragments[2].

  • Data Validation: Compare the breakdown curve of the Ns-derivative against a blank injection and the isotopic internal standard. The parallel appearance of the labeled and unlabeled diazepane core fragments confirms structural integrity.

References

  • Klagkou, K., et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 2003.[Link]

  • Uekusa, S., et al. "Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine." Molecules, 2021.[Link]

  • Wang, Y., et al. "CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements." Journal of the American Society for Mass Spectrometry, 2021.[Link]

  • Zhai, H., et al. "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry." The Journal of Organic Chemistry, 2010.[Link]

  • Matesic, L., et al. "Improved Access to Linear Tetrameric Hydroxamic Acids with Potential as Radiochemical Ligands." Australian Journal of Chemistry, 2020.[Link]

Sources

Comparative

A Comparative Guide to the Deprotection of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane: Thiophenol vs. Mercaptoacetic Acid

For Researchers, Scientists, and Drug Development Professionals The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a cornerstone in modern organic synthesis for the protection of primary and secondary amines. Its populari...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a cornerstone in modern organic synthesis for the protection of primary and secondary amines. Its popularity stems from its straightforward installation, stability across a wide array of reaction conditions, and, critically, its selective removal under mild conditions. This attribute makes it orthogonal to other common amine protecting groups such as Boc, Cbz, and Fmoc, a significant advantage in multistep syntheses.[1][2] This guide provides a detailed comparison of two common reagents, thiophenol and mercaptoacetic acid, for the deprotection of a nosyl-protected cyclic amine, 1-((2-nitrophenyl)sulfonyl)-1,4-diazepane.

The Mechanism of Nosyl Deprotection by Thiols

The cleavage of the nosyl group by a thiol is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[1][2] In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion. This anion attacks the electron-deficient nitro-substituted aromatic ring of the nosyl group. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The subsequent collapse of this intermediate results in the cleavage of the sulfur-nitrogen bond, liberating the free amine and generating a diaryl sulfide byproduct.[1]

Nosyl Deprotection Mechanism cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack and Meisenheimer Complex Formation cluster_2 Step 3: Amine Liberation Thiol R-SH (Thiophenol or Mercaptoacetic Acid) Thiolate R-S⁻ (Thiolate Anion) Thiol->Thiolate + Base Base Base (e.g., K₂CO₃, Cs₂CO₃) Thiolate2 R-S⁻ NosylAmine 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane Meisenheimer Meisenheimer Complex NosylAmine->Meisenheimer + Thiolate Meisenheimer2 Meisenheimer Complex FreeAmine 1,4-Diazepane (Deprotected Product) Meisenheimer2->FreeAmine Byproduct Diaryl Sulfide Byproduct Meisenheimer2->Byproduct

Caption: Mechanism of nosyl deprotection by thiolate.

Reagent Comparison: Thiophenol vs. Mercaptoacetic Acid

The choice between thiophenol and mercaptoacetic acid for nosyl deprotection often depends on a balance of reaction efficiency, ease of work-up, and safety considerations.

FeatureThiophenolMercaptoacetic Acid
Reactivity Generally more reactive, leading to faster reaction times.[1]Can be slower, sometimes requiring elevated temperatures or longer reaction times.
Odor Strong, unpleasant, and persistent.[4]Less pungent than thiophenol, but still has a noticeable odor.
Byproduct Removal The diaryl sulfide byproduct is non-polar and typically requires chromatographic purification for complete removal.The corresponding thioether byproduct is a carboxylic acid, which can often be removed by a simple aqueous base wash during work-up.[5]
Safety Toxic and readily absorbed through the skin. Requires careful handling in a well-ventilated fume hood.Corrosive and can cause skin and eye irritation. Generally considered less toxic than thiophenol.
Cost Generally inexpensive and widely available.Also readily available and relatively inexpensive.
In-depth Analysis

Thiophenol: A common and highly effective reagent for nosyl deprotection.[1] Its high reactivity often allows for deprotection at room temperature. However, the primary drawback of thiophenol is its intensely foul odor, which necessitates stringent handling procedures.[4] Furthermore, the resulting diaryl sulfide byproduct can sometimes be challenging to separate from the desired amine product, often requiring column chromatography.

Mercaptoacetic Acid: An attractive alternative to thiophenol, primarily due to the easier removal of its byproduct.[5] The carboxylic acid functionality of the byproduct allows for its extraction into an aqueous basic solution during the work-up, simplifying purification. While sometimes less reactive than thiophenol, this can be overcome by adjusting reaction conditions, such as using a stronger base or a higher temperature.

Choice of Base and Solvent:

The selection of base and solvent plays a crucial role in the efficiency of the deprotection.

  • Bases: Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH).[1] Cesium carbonate is often reported to give superior results, which can be attributed to its greater solubility in organic solvents and the "cesium effect," where the large cation can influence reaction rates.[1][6]

  • Solvents: Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are the most commonly used solvents for this transformation.[1]

Detailed Experimental Protocols

The following protocols are representative procedures for the deprotection of 1-((2-nitrophenyl)sulfonyl)-1,4-diazepane.

Experimental_Workflow cluster_thiophenol Protocol 1: Thiophenol Deprotection cluster_mercaptoacetic Protocol 2: Mercaptoacetic Acid Deprotection TP_Start Dissolve Nosyl-Diazepane in MeCN TP_Reagent Add K₂CO₃ and Thiophenol TP_Start->TP_Reagent TP_Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) TP_Reagent->TP_Reaction TP_Workup Aqueous Work-up and Extraction TP_Reaction->TP_Workup TP_Purify Column Chromatography TP_Workup->TP_Purify TP_Product Isolate 1,4-Diazepane TP_Purify->TP_Product MA_Start Dissolve Nosyl-Diazepane in DMF MA_Reagent Add Cs₂CO₃ and Mercaptoacetic Acid MA_Start->MA_Reagent MA_Reaction Stir at Room Temperature or Gentle Heating (Monitor by TLC/LC-MS) MA_Reagent->MA_Reaction MA_Workup Aqueous Work-up with Basic Wash MA_Reaction->MA_Workup MA_Purify Extraction and Concentration MA_Workup->MA_Purify MA_Product Isolate 1,4-Diazepane MA_Purify->MA_Product

Caption: Experimental workflows for nosyl deprotection.

Protocol 1: Deprotection using Thiophenol and Potassium Carbonate

This protocol is adapted from general procedures for nosyl deprotection.[1][3]

Materials:

  • 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, dissolve 1-((2-nitrophenyl)sulfonyl)-1,4-diazepane in acetonitrile.

  • Add potassium carbonate and thiophenol to the solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3x).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-diazepane.

Protocol 2: Deprotection using Mercaptoacetic Acid and Cesium Carbonate

This protocol leverages the advantages of a solid-supported base and a work-up procedure designed for easy byproduct removal.

Materials:

  • 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane (1.0 eq)

  • Mercaptoacetic Acid (3.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (3.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-((2-nitrophenyl)sulfonyl)-1,4-diazepane in DMF, add cesium carbonate and mercaptoacetic acid.

  • Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash sequentially with 1 M NaOH solution (2x) to remove the mercaptoacetic acid-derived byproduct, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-diazepane, which may be pure enough for subsequent steps or can be further purified by chromatography if necessary.

Summary and Recommendations

ReagentProsConsBest For
Thiophenol - High reactivity- Often proceeds at room temperature- Strong, unpleasant odor- Byproduct may require chromatography for removal- Higher toxicity- When rapid deprotection is critical- For substrates that may be sensitive to heating
Mercaptoacetic Acid - Easier byproduct removal via basic wash- Less pungent odor- Lower toxicity- May require longer reaction times or heating- Large-scale synthesis where ease of purification is paramount- When avoiding chromatography is a priority

Both thiophenol and mercaptoacetic acid are effective reagents for the deprotection of 1-((2-nitrophenyl)sulfonyl)-1,4-diazepane. The choice between them is a trade-off between reaction speed and ease of purification. For small-scale, rapid deprotections where chromatographic purification is acceptable, thiophenol is an excellent choice. For larger-scale syntheses or when a simplified, non-chromatographic work-up is desired, mercaptoacetic acid is the superior option. The use of cesium carbonate as a base can often enhance the rate of deprotection with both thiols.

References

  • Chem-Station. (2014, March 31). Fukuyama Amine Synthesis. Chem-Station Int. Ed. Retrieved from [Link]

  • Liguori, A., et al. (2009). Deprotection of N-Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. ResearchGate. Retrieved from [Link]

  • Reddy, T. J., et al. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. Retrieved from [Link]

  • Andersen, J., et al. (n.d.). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. ResearchGate. Retrieved from [Link]

  • Poster Board #1237. (n.d.). Odorless nosyl deprotection by in-situ formation of a thiolate. Retrieved from [Link]

  • Chemetall. (n.d.). CATALYSTS CESIUM. Retrieved from [Link]

  • Miller, A. W., et al. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

Sources

Validation

Spectroscopic Comparison of 2-Nitrophenylsulfonyl vs. 4-Nitrophenylsulfonyl Diazepanes: A Practical Guide for Synthetic Chemists

The synthesis of 1,4-diazepane (homopiperazine) derivatives is a cornerstone in medicinal chemistry, particularly for developing conformationally restricted drug scaffolds[1]. The Fukuyama amine synthesis, utilizing nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 1,4-diazepane (homopiperazine) derivatives is a cornerstone in medicinal chemistry, particularly for developing conformationally restricted drug scaffolds[1]. The Fukuyama amine synthesis, utilizing nitrophenylsulfonyl (nosyl, Ns) protecting groups, is highly effective for constructing these seven-membered rings via intramolecular Mitsunobu cyclization[1].

While both 2-nitrophenylsulfonyl (2-Ns, ortho-nosyl) and 4-nitrophenylsulfonyl (4-Ns, para-nosyl) groups serve the same fundamental purpose—activating the secondary amine for alkylation while allowing for mild chemoselective deprotection—their structural and electronic differences profoundly impact their spectroscopic signatures and reaction monitoring. This guide provides an objective comparison of these two protecting groups, supported by experimental causality and self-validating protocols.

Workflow Overview

The integration of nosyl chemistry into diazepane synthesis follows a highly predictable and self-validating workflow.

G A Linear Diamino Alcohol B Fukuyama-Mitsunobu Cyclization (DIAD, PPh3, THF) A->B C Nosyl-Protected Diazepane (2-Ns or 4-Ns) B->C D Spectroscopic Validation (NMR, IR, HRMS) C->D E Deprotection (PhSH, K2CO3, MeCN) C->E F Free Diazepane Core E->F

Caption: Workflow for the synthesis, spectroscopic validation, and deprotection of nosyl-diazepanes.

Structural & Electronic Causality

The position of the nitro group dictates the electron density and steric environment around the sulfonyl core, which directly influences the spectroscopic output:

  • 4-Ns (para-nosyl): The nitro group is distal, creating a symmetric electronic pull across the aromatic ring. This symmetry simplifies the 1 H NMR spectrum, presenting a classic AA'BB' splitting pattern[2]. Researchers often prefer 4-Ns when working with highly complex diazepane scaffolds, as the simplified aromatic region makes it easier to monitor reaction progress and integrate proton signals.

  • 2-Ns (ortho-nosyl): The proximity of the nitro group to the sulfonyl moiety induces steric hindrance, which can restrict the rotation of the N-S bond, subtly altering the twisted-chair conformation of the diazepane ring[1]. This asymmetry results in a complex multiplet in the 1 H NMR aromatic region[2]. However, the ortho-nitro group can sometimes accelerate deprotection kinetics due to the proximity effect during the formation of the Meisenheimer complex.

Quantitative Spectroscopic Comparison

To ensure self-validation during synthesis, researchers must accurately interpret the spectroscopic differences between the two protecting groups.

Table 1: NMR Spectroscopic Signatures
Spectroscopic Feature2-Nitrophenylsulfonyl (2-Ns)4-Nitrophenylsulfonyl (4-Ns)Diagnostic Significance
1 H NMR (Aromatic) Multiplet at δ 8.20–8.30 (1H) and δ 7.60–7.80 (3H)[2]Two doublets at δ 8.31 (2H) and δ 8.07 (2H), J≈9.0 Hz[2]4-Ns provides a clean AA'BB' system, making it easier to integrate and monitor reaction progress.
1 H NMR (Diazepane CH 2​ ) δ 3.40–3.68 (m)[3] δ 3.35–3.60 (m)Strong electron-withdrawing effect of the sulfonyl group shifts adjacent ring protons downfield[3].
13 C NMR (Aromatic C-NO 2​ ) δ ~148.5[4] δ ~149.8Confirms the presence of the highly deshielded carbon attached to the nitro group.
Table 2: IR and HRMS Signatures
Spectroscopic Feature2-Nitrophenylsulfonyl (2-Ns)4-Nitrophenylsulfonyl (4-Ns)Diagnostic Significance
IR (S=O Asymmetric) ~1369 cm −1 [4]~1344 cm −1 [2]Ortho-substitution slightly increases the asymmetric stretching frequency due to steric compression[4].
IR (S=O Symmetric) ~1166 cm −1 [4]~1147 cm −1 [2]Key validation marker for successful nosylation of the amine.
IR (NO 2​ Asymmetric) ~1543 cm −1 [4]~1530 cm −1 [2]Confirms the presence of the nitro group; shifts slightly based on ring position.
Experimental Methodologies
Protocol 1: Synthesis of Nosyl-Protected Diazepane via Intramolecular Fukuyama-Mitsunobu Cyclization

Objective: Construct the 1,4-diazepane ring from an acyclic N-nosyl diamino alcohol precursor[1]. Causality & Design: The Mitsunobu reaction requires a nucleophile with a pKa < 15. The nosyl group lowers the pKa of the secondary amine to ~13, making it an ideal nucleophile for cyclization while preventing over-alkylation.

  • Reaction Setup: Dissolve the acyclic N-nosyl diamino alcohol (1.0 eq) and Triphenylphosphine (PPh 3​ , 1.2 eq) in anhydrous THF (0.1 M concentration) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the DIAD/PPh 3​ betaine intermediate.

  • Activation: Cool the reaction flask to 0 °C using an ice bath. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic formation of the highly reactive phosphonium intermediate and minimizes intermolecular dimerization, favoring the desired intramolecular 7-membered ring closure.

  • Self-Validation & Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1). The acyclic precursor (highly polar due to the free hydroxyl) will disappear, replaced by a less polar, UV-active spot corresponding to the cyclized diazepane[3].

  • Isolation: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography.

    • Spectroscopic Validation: Confirm product identity via the disappearance of the broad O-H stretch (~3400 cm −1 ) in the IR spectrum and the diagnostic downfield shift of the ring CH 2​ protons in the 1 H NMR spectrum[3].

Protocol 2: Chemoselective Nosyl Deprotection

Objective: Remove the nosyl group to yield the free secondary diazepane amine. Causality & Design: The nosyl group is cleaved via nucleophilic aromatic substitution rather than harsh acidic or basic hydrolysis, preserving sensitive functional groups (e.g., Boc, Fmoc) elsewhere on the molecule.

  • Reagent Introduction: Dissolve the nosyl-protected diazepane (1.0 eq) in anhydrous acetonitrile. Add Potassium carbonate (K 2​ CO 3​ , 3.0 eq) and Thiophenol (PhSH, 1.5 eq).

    • Causality: K 2​ CO 3​ acts as a mild base to deprotonate thiophenol, generating the highly nucleophilic thiophenolate anion.

  • Meisenheimer Complex Formation: Stir the mixture at room temperature for 2–4 hours.

    • Causality: The thiophenolate attacks the electron-deficient aromatic ring of the nosyl group. The nitro group acts as an essential electron sink, stabilizing the resulting Meisenheimer complex before SO 2​ extrusion.

  • Self-Validation & Workup:

    • Validation Checkpoint: The reaction mixture typically turns bright yellow, visually confirming the formation of the Meisenheimer intermediate. TLC will show the complete consumption of the starting material.

    • Quench with water and perform a pH-controlled extraction. Acidify the aqueous layer to pH 2 with 1M HCl and wash with EtOAc to remove the thioether byproduct and unreacted thiophenol.

    • Basify the aqueous layer to pH 10 with 1M NaOH and extract with dichloromethane to isolate the pure free diazepane.

Mechanistic Causality of Deprotection

The success of the deprotection protocol relies entirely on the formation of the Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group.

G N1 Nosyl Diazepane N2 Thiophenolate Attack (Nucleophilic Aromatic Substitution) N1->N2 N3 Meisenheimer Complex (Stabilized by NO2) N2->N3 N4 SO2 Extrusion & Thioether Formation N3->N4 N5 Free Diazepane Secondary Amine N4->N5

Caption: Mechanistic pathway of nosyl group deprotection via a Meisenheimer complex.

References
  • New Drug Approvals. "223645-67-8 | New Drug Approvals." New Drug Approvals.
  • Google Patents. "EP2818463A1 - Production method of 1,4-diazepane derivatives." Google Patents.
  • ACS Publications. "Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation." The Journal of Organic Chemistry.
  • ResearchGate. "1,4-Diazepane Ring-Based Systems." ResearchGate.
  • Royal Society of Chemistry. "Direct Electrochemical Imidation of Aliphatic Amines via Anodic Oxidation." RSC.

Sources

Safety & Regulatory Compliance

Safety

1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane proper disposal procedures

Standard Operating Procedure: Disposal of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane Executive Summary Proper disposal of synthetic intermediates like 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane requires a rigorous understa...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane

Executive Summary

Proper disposal of synthetic intermediates like 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane requires a rigorous understanding of both the molecule's chemical reactivity and federal environmental regulations. As a basic 1,4-diazepane core protected by an electron-withdrawing 2-nitrophenylsulfonyl (nosyl) group, this compound presents specific handling challenges. This guide provides researchers and drug development professionals with self-validating, step-by-step operational plans to manage this chemical waste safely, ensuring compliance with OSHA and EPA Resource Conservation and Recovery Act (RCRA) standards.

Chemical Hazard Profile & Causality

To manage chemical waste effectively, one must understand the structural causality of its hazards. Standardizing disposal based on molecular structure prevents dangerous downstream reactions.

  • The Diazepane Core: A cyclic diamine that imparts basicity and potential corrosivity or irritation to biological tissues.

  • The Nosyl Group: The 2-nitrophenylsulfonyl moiety is highly electron-withdrawing. While stable under standard conditions, nitroaromatic compounds possess high energy content. If exposed to strong reducing agents, they can undergo rapid, exothermic reduction.

  • Environmental Impact: Sulfonamides and nitroaromatics are highly persistent in aquatic environments and possess significant aquatic toxicity.

When combusted, the nitrogen and sulfur atoms in the molecule generate toxic nitrogen oxides ( NOx​ ) and sulfur dioxide ( SO2​ ). Therefore, standard biological degradation or landfilling is unacceptable; the compound must be subjected to high-temperature incineration[1].

Table 1: Waste Categorization and Regulatory Data

Property / ClassificationValue / DesignationRegulatory Reference
Chemical Class Nitroaromatic Sulfonamide / DiazepaneN/A
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityOSHA HazCom 29 CFR 1910.1200
EPA Waste Code (Solid) Unlisted Hazardous Waste (Toxicity Characteristic)40 CFR § 261.24[2]
EPA Waste Code (Halogenated Liquid) F002 (e.g., if dissolved in DCM)40 CFR § 261.31[3][4]
EPA Waste Code (Non-Halogenated Liquid) F003 / F005 (e.g., if dissolved in Methanol)40 CFR § 261.31[3][4]
Mandated Disposal Route High-Temperature Incineration (with scrubbers)EPA RCRA Subtitle C[1]

Regulatory Compliance Framework

Under the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), all handling and disposal of this intermediate must be governed by a site-specific Chemical Hygiene Plan (CHP)[5][6]. This ensures that local exhaust ventilation, personal protective equipment (PPE), and waste segregation protocols are strictly followed to minimize exposure[7]. Furthermore, under the EPA's RCRA, the waste must be tracked "cradle-to-grave" to ensure it reaches a permitted Subtitle C disposal unit[8].

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system to eliminate operational ambiguity and ensure absolute safety.

Protocol A: Solid Waste Disposal
  • Collection: Sweep or scrape solid residues using non-sparking spatulas to minimize dust generation.

  • Containment: Transfer the solid into a high-density polyethylene (HDPE) or amber glass wide-mouth container.

    • Causality: HDPE provides excellent chemical resistance against residual basicity from the diazepane ring, while amber glass protects the light-sensitive nitroaromatic moiety from UV-induced degradation during storage.

  • Labeling: Affix a hazardous waste label immediately. Mark as "Toxic Solid - Contains Nitroaromatic Sulfonamide."

  • Storage: Store in a designated secondary containment tray away from strong acids, bases, and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Protocol B: Liquid Waste Disposal (Solvent Solutions)
  • Segregation: Determine the primary solvent of the waste stream.

    • If dissolved in Dichloromethane (DCM) or Chloroform: Route to Halogenated Waste (EPA F002)[4].

    • If dissolved in Methanol, Ethyl Acetate, or DMF: Route to Non-Halogenated Waste (EPA F003/F005)[4].

  • pH Verification (Self-Validation Step): Test the pH of the aqueous/organic mixture using pH paper before sealing. Adjust to pH 6-8 if necessary.

    • Causality: Highly acidic or basic waste can trigger unwanted hydrolysis of the sulfonamide bond over time, potentially releasing reactive intermediates or causing pressure buildup in the container.

  • Containment: Pour into a designated, chemically compatible carboy (e.g., PTFE or HDPE). Do not fill beyond 90% capacity to allow for vapor expansion.

  • Documentation: Update the waste log attached to the carboy with the exact concentration and volume of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane added.

Protocol C: Spill Cleanup Procedure
  • Isolation: Evacuate non-essential personnel and ensure the fume hood or local exhaust ventilation is operating at maximum capacity[7].

  • Absorption:

    • For solids: Moisten the powder slightly with water to suppress dust, then absorb with vermiculite.

    • For liquids: Apply an inert absorbent pad or diatomaceous earth. Do not use combustible materials like sawdust.

  • Verification (Self-Validation Step): Wipe the spill area with a solvent-dampened cloth (e.g., isopropanol), then use a handheld UV lamp (254 nm) to inspect for residual compound.

    • Causality: The highly conjugated 2-nitrophenylsulfonyl group strongly absorbs UV light, appearing as dark spots under 254 nm illumination. This allows for visual confirmation of complete decontamination.

  • Disposal: Place all cleanup materials into a solid hazardous waste container and label for incineration.

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for routing 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane waste to the appropriate RCRA waste stream prior to incineration.

DisposalWorkflow Start 1-((2-Nitrophenyl)sulfonyl) -1,4-diazepane Waste State Determine Waste State Start->State Solid Solid Powder/Residue State->Solid Liquid Liquid Solution State->Liquid SolidContainer Seal in Compatible HDPE/Glass Container Solid->SolidContainer SolventType Determine Solvent Type Liquid->SolventType Incineration High-Temperature Incineration (with NOx/SOx scrubbers) SolidContainer->Incineration Halo Halogenated (e.g., DCM) EPA F002 SolventType->Halo NonHalo Non-Halogenated (e.g., MeOH) EPA F003/F005 SolventType->NonHalo Halo->Incineration NonHalo->Incineration

Figure 1: Waste segregation and disposal workflow for 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane.

References

[7] Title: OSHA Laboratory Standard - NCBI - NIH Source: nih.gov URL:

[5] Title: OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD Source: osha.gov URL:

[6] Title: OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN Source: osha.gov URL:

[3] Title: Hazardous Waste Listings | EPA Source: epa.gov URL:

[8] Title: Identification and Listing of Hazardous Waste Under RCRA Source: epa.gov URL:

[1] Title: A Superfund Guide to RCRA Hazardous Wastes - EPA Source: epa.gov URL:

[4] Title: EPA Hazardous Waste Codes - Environment Safety Division Source: uga.edu URL:

[2] Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR Source: ecfr.gov URL:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane
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